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Core Science & Biosynthesis

Foundational

Mechanism of formation of 4-nitroso-1H-pyrazol-5-amine

Mechanism and Synthesis of 4-Nitroso-1H-pyrazol-5-amine: A Comprehensive Technical Guide Executive Summary The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry. Among these, 4-n...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanism and Synthesis of 4-Nitroso-1H-pyrazol-5-amine: A Comprehensive Technical Guide

Executive Summary

The synthesis of highly functionalized pyrazoles is a cornerstone of modern medicinal chemistry. Among these, 4-nitroso-1H-pyrazol-5-amine and its N1-substituted derivatives serve as critical building blocks for the assembly of complex fused heterocycles, including pyrazolo[3,4-b]pyrazines and imidazo[4,5-c]pyrazoles. This technical whitepaper provides an in-depth analysis of the C4-nitrosation mechanism of 5-aminopyrazoles, the structural dynamics of the resulting nitroso-amino tautomers, and a field-proven, self-validating experimental protocol for their synthesis.

Mechanistic Foundations of C4-Nitrosation

The formation of 4-nitroso-1H-pyrazol-5-amine proceeds via an electrophilic aromatic substitution (EAS). The transformation is driven by the unique electronic architecture of the 5-aminopyrazole core.

Regioselectivity and Electrophilic Attack

In 5-aminopyrazoles, the exocyclic amino group at C5 is strongly electron-donating via resonance (+M effect). This delocalization of the nitrogen lone pair into the heteroaromatic system significantly increases the electron density at the C4 position. When exposed to a nitrosonium ion ( NO+ )—generated in situ from sodium nitrite and a strong acid—the C4 carbon acts as a potent nucleophile.

A common question in this synthesis is why the primary amine does not undergo diazotization. The causality lies in the reaction conditions and the intrinsic nucleophilicity of the ring. In strongly acidic media (e.g., concentrated HCl), the exocyclic amine is largely protonated, suppressing N-nitrosation. The trace amount of the unprotonated free base reacts preferentially at the highly activated C4 position because the resulting arenium ion intermediate is highly stabilized. Deprotonation subsequently restores aromaticity, yielding the C4-nitroso derivative.

Tautomerism and Structural Dynamics

A critical structural feature of 4-nitroso-5-aminopyrazoles is their tautomeric equilibrium. As elucidated by , these compounds do not exist as static molecules. In solution, they demonstrate a dynamic equilibrium between the amino-nitroso form and the imino-oxime form. Advanced NMR and X-ray crystallographic studies confirm that the free base exists predominantly as a mixture of amino/nitroso tautomers, rather than the imino/oxime tautomers. This structural dynamic is visually accompanied by profound solvatochromic shifts, with the solid states often appearing as deep green, blue, or brown powders depending on the hydration and tautomeric state.

Mechanism A 1-Alkyl-1H-pyrazol-5-amine C Electrophilic Attack at C4 (Arenium Ion Intermediate) A->C + NO+ B NaNO2 + HCl (Nitrosonium Ion NO+) B->C D Deprotonation (Aromatization) C->D E 4-Nitroso-5-aminopyrazole (Amino-Nitroso Tautomer) D->E F 4-Oximino-5-iminopyrazoline (Imino-Oxime Tautomer) E->F Tautomeric Equilibrium

Fig 1: Mechanistic pathway of C4-nitrosation and subsequent tautomeric equilibrium.

Experimental Workflow: Synthesis of 1-Methyl-4-nitroso-1H-pyrazol-5-amine

The following protocol is adapted from the optimization studies conducted during the discovery of the mGluR5 negative allosteric modulator PF470 . This workflow is designed as a self-validating system; visual cues (color changes, precipitation) serve as real-time indicators of mechanistic progression.

Reagents and Equipment
  • Starting Material: 1-Methyl-1H-pyrazol-5-amine (1.0 eq)

  • Reagents: Sodium nitrite ( NaNO2​ , 1.1 eq), Concentrated Hydrochloric Acid (HCl, 37%)

  • Solvent: Water / Aqueous Acid

  • Equipment: Jacketed reactor or ice-salt bath, dropping funnel, mechanical stirrer.

Step-by-Step Methodology & Causality
  • Preparation of the Pyrazolium Salt:

    • Action: Suspend 1-methyl-1H-pyrazol-5-amine in concentrated HCl (approx. 0.8 mL per mmol of amine). Stir until complete dissolution is achieved.

    • Causality: The highly acidic medium protonates the starting material, ensuring complete solubility. More importantly, a high [H+] concentration is strictly required to drive the subsequent dehydration of nitrous acid ( HNO2​ ) into the active nitrosonium electrophile ( NO+ ).

  • Thermal Regulation:

    • Action: Cool the acidic solution to 0–5 °C using an ice-salt bath.

    • Causality: Nitrous acid is thermally unstable and will rapidly disproportionate into NO and NO2​ gases at room temperature. Maintaining a temperature below 5 °C stabilizes the NO+ intermediate and prevents oxidative degradation of the pyrazole ring.

  • Electrophile Generation and Attack:

    • Action: Prepare a concentrated aqueous solution of NaNO2​ (1.1 eq in minimal water). Add this solution dropwise to the cooled pyrazole mixture over 30–45 minutes, maintaining the internal temperature below 10 °C.

    • Causality: Dropwise addition prevents localized exothermic spikes. As NO+ is generated, it is immediately consumed by the C4 position of the pyrazole. A rapid color change to deep red or brown will be observed, validating the formation of the nitroso chromophore.

  • Maturation and Precipitation:

    • Action: Allow the reaction to stir for an additional 1–2 hours at 0–5 °C.

    • Causality: Ensures total consumption of the starting material. The product, 1-methyl-4-nitroso-1H-pyrazol-5-amine, has limited solubility in the cold aqueous acidic medium and will begin to precipitate as a brown solid.

  • Isolation and Purification:

    • Action: Filter the precipitate under vacuum. Wash the filter cake extensively with ice-cold water until the filtrate reaches a neutral pH. Dry under vacuum at 40 °C.

    • Causality: Cold water washing removes residual inorganic salts ( NaCl ) and excess acid without solubilizing the target compound. The product is typically pure enough (>95% via LC-MS) to be used directly in downstream cyclocondensation reactions without recrystallization.

Quantitative Data & Analytics

The successful synthesis of 4-nitroso-5-aminopyrazoles can be tracked via mass spectrometry and visual appearance. Below is a comparative summary of key derivatives utilized in pharmaceutical research.

CompoundN1-SubstituentTypical Yield (%)AppearanceMS (m/z) [M+H]⁺Primary Application
4-Nitroso-1H-pyrazol-5-amine -H60–70Red/Brown Solid113.1Precursor for Covalent Thrombin Inhibitors [3]
1-Methyl-4-nitroso-1H-pyrazol-5-amine -CH₃54–65Brown Solid127.1Synthesis of mGluR5 NAMs (e.g., PF470) [2]
1-Benzyl-4-nitroso-1H-pyrazol-5-amine -CH₂-C₆H₅70–75Green/Blue Solid203.1Tautomerism and E/Z Isomerism Studies [1]

Table 1: Comparative analytical data and applications of 4-nitroso-5-aminopyrazole derivatives.

Conclusion

The synthesis of 4-nitroso-1H-pyrazol-5-amine via direct electrophilic aromatic substitution is a robust, scalable, and highly regioselective process. By strictly controlling the thermal environment and the acidity of the reaction medium, scientists can selectively drive C4-nitrosation while suppressing competing N-diazotization pathways. Understanding the tautomeric nature of the resulting product is crucial for downstream processing, as these intermediates are foundational for developing advanced therapeutics targeting central nervous system disorders and coagulation cascades.

References

  • Holschbach, M. H., Sanz, D., Claramunt, R. M., Infantes, L., Motherwell, S., Raithby, P. R., Jimeno, M. L., Herrero, D., Alkorta, I., Jagerovic, N., & Elguero, J. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. Journal of Organic Chemistry, 68(23), 8831–8837.[Link]

  • Zhang, L., Balan, G., Barreiro, G., Boscoe, B. P., Chenard, L. K., Cianfrogna, J., Claffey, M. M., Chen, L., Coffman, K. J., Drozda, S. E., Dunetz, J. R., Fonseca, K. R., Galatsis, P., Grimwood, S., Lazzaro, J. T., Mancuso, J. Y., Miller, E. L., Reese, M. R., Rogers, B. N., Sakurada, I., Skaddan, M., Smith, D. L., Stepan, A. F., Trapa, P., Tuttle, J. B., Verhoest, P. R., Walker, D. P., Wright, A. S., Zaleska, M. M., Zasadny, K., & Shaffer, C. L. (2014). Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. Journal of Medicinal Chemistry, 57(3), 861–877.[Link]

Exploratory

Crystallographic Architecture and X-Ray Diffraction Analysis of 4-Nitroso-1H-pyrazol-5-amine Derivatives

The Strategic Role of 4-Nitroso-1H-pyrazol-5-amine in Drug Design In modern medicinal chemistry, pyrazole derivatives serve as privileged scaffolds. Specifically, 4-nitroso-1H-pyrazol-5-amine and its substituted analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of 4-Nitroso-1H-pyrazol-5-amine in Drug Design

In modern medicinal chemistry, pyrazole derivatives serve as privileged scaffolds. Specifically, 4-nitroso-1H-pyrazol-5-amine and its substituted analogs (e.g., 1-benzyl or 1-methyl derivatives) are critical building blocks for the synthesis of fused heterocycles, such as pyrazolo[3,4-b]pyrazines. These fused systems are highly sought after in neuropharmacology. For instance, the 1-methyl-4-nitroso-1H-pyrazol-5-amine intermediate was instrumental in the discovery of PF470, a highly potent, selective, and orally bioavailable metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator (NAM)1[1].

Understanding the precise three-dimensional architecture, tautomeric equilibrium, and hydrogen-bonding capabilities of these nitroso-pyrazole precursors is essential. The spatial arrangement directly dictates their reactivity during subsequent cyclization steps, ultimately influencing the yield and purity of the final active pharmaceutical ingredients (APIs).

Molecular Architecture: Tautomerism and Protonation Dynamics

A fundamental challenge when working with 4-nitroso-5-aminopyrazoles is their complex tautomeric equilibrium. In solution, these molecules can theoretically exist in either the amino/nitroso form or the imino/oxime form. However, rigorous2[2] have definitively proven that the free base predominantly exists as an amino/nitroso tautomer rather than the imino/oxime tautomer.

The causality behind this structural preference lies in resonance stabilization and the formation of a highly robust hydrogen-bonded network. When subjected to acidic environments, protonation occurs selectively at the oxygen atom of the nitroso group, yielding a conjugated cation[2].

Tautomerism A Amino/Nitroso Form (Dominant, Solid State) B Imino/Oxime Form (Minor Tautomer) A->B Proton Transfer (Solution Equilibrium) C Protonated Cation (Nitroso Oxygen) A->C Acidic Conditions (HCl)

Tautomeric equilibrium and protonation pathways of 4-nitroso-5-aminopyrazole derivatives.

Crystallographic Data: The 1-Benzyl-4-nitroso-5-aminopyrazole Model

To elucidate the solid-state behavior of this chemical class, 1-benzyl-4-nitroso-5-aminopyrazole serves as the premier crystallographic model. Single-crystal X-ray diffraction (XRD) reveals that both hydrogen atoms of the C5-amino group are actively engaged in hydrogen bonding (NH···O=N).

Mechanistically, one of these hydrogen atoms forms a tight intramolecular hydrogen bond with the adjacent nitroso oxygen, locking the molecule into a planar conformation. The second hydrogen atom participates in an intermolecular hydrogen bond, linking adjacent molecules together to form an infinite one-dimensional chain[2]. This dual hydrogen-bonding capability is the primary thermodynamic driver that crystallizes the molecule exclusively in the amino/nitroso form.

The quantitative crystallographic parameters for this model compound are summarized below, highlighting the 3[3] characteristic of its solid-state packing.

Table 1: Quantitative Crystallographic Parameters for 1-Benzyl-4-nitroso-5-aminopyrazole
Crystallographic ParameterValue / Description
Chemical Formula C10H10N4O
Crystal System Monoclinic
Space Group Cc
Unit Cell Dimension a 19.398(1) Å
Unit Cell Dimension b 8.890(1) Å
Unit Cell Dimension c 10.247(1) Å
Beta Angle (β) 110.76(1)°
Z (Molecules/Unit Cell) 4
Primary Supramolecular Motif Infinite 1D Chains via C–H···O and C–H···π interactions

Experimental Protocol: High-Resolution X-Ray Diffraction Workflow

To achieve the level of structural resolution required to differentiate between tautomeric states, researchers must employ a rigorous, self-validating crystallographic workflow. The methodology below outlines the critical steps and the causality behind each experimental choice.

Step 1: Crystal Growth and Solvent Screening
  • Procedure: Dissolve the synthesized 4-nitroso-1H-pyrazol-5-amine derivative in a polar aprotic solvent (e.g., DMSO or a methanol/ethanol mixture). Allow for slow evaporation at ambient temperature.

  • Causality: Slow evaporation prevents the kinetic trapping of metastable polymorphs, ensuring the thermodynamic formation of the infinite hydrogen-bonded chains characteristic of the amino/nitroso form.

Step 2: Crystal Harvesting and Mounting
  • Procedure: Under a polarized light microscope, select a single crystal with well-defined faces and no visible twinning. Mount the crystal on a cryoloop using perfluoropolyether oil.

  • Causality: The perfluoropolyether oil acts as a cryoprotectant. Upon flash-cooling in the nitrogen stream, it forms a glass rather than crystalline ice, preventing background diffraction rings that would obscure the sample's data.

Step 3: Low-Temperature Data Collection
  • Procedure: Collect diffraction data using Mo-Kα or Cu-Kα radiation while maintaining the crystal at a cryogenic temperature (typically 100 K).

  • Causality: Data collection at 100 K is strictly required. Cryogenic temperatures minimize the thermal ellipsoids (vibrational motion) of the atoms. Because hydrogen atoms possess only one electron, their X-ray scattering power is extremely weak. Reducing thermal motion is the only way to accurately locate these low-electron-density hydrogen atoms in the residual electron density map.

Step 4: Structure Solution and Self-Validating Refinement
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).

  • Validation: This protocol is a self-validating system. If the correct tautomer (amino/nitroso) is assigned, the refinement will yield a chemically sensible hydrogen-bonding network, and the residual electron density map will show distinct peaks near the nitrogen atoms. An incorrect assignment (e.g., forcing the imino/oxime model) will result in severe thermal ellipsoid anomalies, unphysical bond lengths, and a failure to minimize the R1 factor and Goodness-of-Fit (GoF) indicator.

XRDWorkflow S1 1. Synthesis & Purification (Nitrosation of Aminopyrazole) S2 2. Solvent Screening (Slow Evaporation/Diffusion) S1->S2 S3 3. Crystal Harvesting (Microscope & Cryoloop) S2->S3 S4 4. Low-Temp XRD Data Collection (100 K, Mo/Cu Kα Radiation) S3->S4 S5 5. Structure Solution & Refinement (SHELXT / SHELXL) S4->S5 S6 6. Tautomer Validation (Residual Electron Density Map) S5->S6

Step-by-step X-ray diffraction and structure validation workflow for pyrazole derivatives.

References

  • Discovery and preclinical characterization of 1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): a highly potent, selective, and efficacious metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulator.Academia.edu.
  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism.ACS Publications.
  • Lourdes Infantes PhD Professor (Assistant) at Spanish National Research Council.ResearchGate.

Sources

Foundational

Structural Dynamics and Synthetic Utility of 4-Nitroso-1H-pyrazol-5-amine Derivatives: A Comprehensive Technical Guide

Executive Summary The 4-nitroso-1H-pyrazol-5-amine scaffold is a highly versatile chemical intermediate that has become a cornerstone in modern medicinal chemistry and organic synthesis. Its ambident reactivity and uniqu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-nitroso-1H-pyrazol-5-amine scaffold is a highly versatile chemical intermediate that has become a cornerstone in modern medicinal chemistry and organic synthesis. Its ambident reactivity and unique structural dynamics make it a critical precursor for the synthesis of complex nitrogen-containing heterocycles, including pyrazolo[3,4-b]pyrazines. Notably, this core has been leveraged in the development of highly potent, selective metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) such as PF470[1],[2], as well as novel pyrazole-based covalent thrombin inhibitors that operate via a unique serine-trapping mechanism[3].

For application scientists and drug development professionals, mastering the tautomeric and isomeric behavior of 4-nitroso-1H-pyrazol-5-amines is not merely an academic exercise—it is a prerequisite for predicting reactivity, optimizing late-stage functionalization, and ensuring the stability of active pharmaceutical ingredients (APIs).

Mechanistic Foundations: Tautomerism and Isomerism

The structural complexity of 4-nitroso-5-aminopyrazoles arises from a delicate balance of tautomeric equilibria and rotational isomerism. Understanding these states is critical, as they dictate the molecule's nucleophilicity, solubility, and interaction with biological targets.

Amino-Nitroso vs. Imino-Oxime Tautomerism

A classical debate in the chemistry of nitrosated aromatics is the equilibrium between the nitroso-amine and oxime-imine forms. While many para-substituted nitrosophenols exist predominantly as quinone monoximes, extensive X-ray crystallographic and NMR studies have definitively proven that 4-nitroso-5-aminopyrazoles exist almost exclusively as the amino-nitroso tautomer in both the solid state and in solution, rather than the imino-oxime form[4],[5].

The Causality of Stabilization: This overwhelming preference is driven by Resonance Assisted Hydrogen Bonds (RAHB) [6]. The electron-donating exocyclic amino group and the highly electron-withdrawing nitroso group create a powerful push-pull conjugated system. This conjugation facilitates a strong intramolecular hydrogen bond (NH···O=N), effectively locking the molecule into a highly stable pseudo-six-membered ring[4].

E/Z Isomerism (Rotamers)

Within the dominant amino-nitroso tautomer, the nitroso group exhibits rotational isomerism around the C4–N bond, yielding two primary rotamers:

  • Rotamer 2a (E-isomer): Characterized by the stabilizing intramolecular hydrogen bond[5].

  • Rotamer 2b (Z-isomer): Lacks the intramolecular bond but participates in extensive intermolecular hydrogen bonding, forming infinite molecular chains in the crystal lattice[4],[5].

Protonation Dynamics

Unlike typical pyrazoles that protonate at the N2 ring nitrogen, the highly conjugated nature of the 4-nitroso-5-aminopyrazole system fundamentally alters its basicity. Protonation occurs preferentially at the nitroso oxygen , yielding a highly delocalized, conjugated cation[4],[5]. This specific protonation event is responsible for the dramatic halochromic (pH-dependent color) shifts observed during synthesis.

Tautomerism AminoNitroso Amino-Nitroso Tautomer (Predominant via RAHB) IminoOxime Imino-Oxime Tautomer (Minor/Unstable) AminoNitroso->IminoOxime Proton Transfer RotamerA Rotamer 2a (E-isomer) Intramolecular H-Bond AminoNitroso->RotamerA Rotational Isomerism RotamerB Rotamer 2b (Z-isomer) Intermolecular H-Bond AminoNitroso->RotamerB Rotational Isomerism RotamerA->RotamerB E/Z Isomerization

Fig 1: Tautomeric and isomeric equilibria of 4-nitroso-5-aminopyrazole derivatives.

Physicochemical Profiling & Solvatochromism

The tautomeric and rotameric distribution of 4-nitroso-1H-pyrazol-5-amine derivatives is highly sensitive to the surrounding dielectric environment, a phenomenon accurately modeled using Polarizable Continuum Models (PCM)[3]. This sensitivity manifests visually as profound solvatochromism. For example, the free base of 1-benzyl-4-nitroso-5-aminopyrazole appears red in ethanol but shifts to a deep blue-violet in highly polar, aprotic solvents like DMSO[4].

Protonation to the hydrochloride salt disrupts the RAHB system, causing the nitroso absorption band (~558 nm) to disappear, resulting in a pale yellow solution[5]. Furthermore, protonation strictly inverts the thermodynamic preference of the rotamers, as detailed in Table 1.

Table 1: Rotameric Distribution of 1-Benzyl-4-nitroso-5-aminopyrazole in DMSO-d6
Chemical SpeciesRotamer 2a (E-isomer, Intramolecular H-Bond)Rotamer 2b (Z-isomer, Intermolecular H-Bond)Macroscopic Observation
Free Base (Neutral) 78%22%Blue-violet solution
Hydrochloride Salt (Cationic) 43% (as protonated 2ac)57% (as protonated 2bc)Pale yellow solution

Data synthesized from quantitative NMR studies detailing the inversion of rotameric proportions upon protonation [5].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and characterization of these derivatives.

Protocol 1: Regiospecific Nitrosation of 5-Amino-1H-pyrazoles

This protocol describes the controlled introduction of the nitroso group, a critical first step in building complex scaffolds like the mGluR5 NAM PF470[1].

  • Preparation of the Precursor: Dissolve 1.0 equivalent of the starting 5-amino-1H-pyrazole derivative in a co-solvent mixture of methanol and concentrated hydrochloric acid (HCl) (typically ≤2 N HCl in MeOH)[7].

    • Causality: The highly acidic medium is strictly required to generate the active electrophilic nitrosating agent (the nitrosonium ion, NO⁺) from the nitrite salt.

  • Thermal Regulation: Submerge the reaction vessel in an ice-water bath to achieve and maintain an internal temperature of 0–5 °C.

    • Causality: Nitrosation is an exothermic process. Maintaining a low temperature prevents the formation of unwanted diazonium salts at the exocyclic amine and mitigates oxidative degradation of the electron-rich pyrazole core.

  • Electrophilic Aromatic Substitution: Add an aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise over 30–45 minutes.

    • Causality: Dropwise addition maintains a low steady-state concentration of NO⁺. The C4 position of the pyrazole is highly nucleophilic due to enamine-like activation by the adjacent C5-amine, ensuring regiospecific attack.

  • Isolation and Neutralization: Stir the mixture for an additional 1 hour at 0 °C. Carefully neutralize the acidic mixture using saturated aqueous sodium bicarbonate until a pH of 7 is reached. Filter the resulting brightly colored precipitate, wash extensively with cold deionized water, and dry under high vacuum to yield the 4-nitroso-5-aminopyrazole intermediate.

Protocol 2: Late-Stage Diversification (Pyrazolo[3,4-b]pyrazine Formation)

To synthesize advanced APIs like PF470, the nitroso intermediate must be cyclized[1].

  • Amine Coupling: React the 4-nitroso-5-aminopyrazole intermediate with diethyl malonate in a suitable organic solvent.

  • Base-Mediated Cyclization: Introduce a strong base to drive the intramolecular cyclization between the newly formed malonate derivative and the adjacent nitroso group.

    • Causality: The nitroso oxygen acts as a leaving group/participant in the condensation, forming the fused pyrazinone ring system (e.g., intermediate 37 in the PF470 synthetic route)[1].

  • Downstream Functionalization: Subject the pyrazinone to chlorination/iodination followed by cross-coupling (e.g., Suzuki-Miyaura) to install the final pharmacophores[1].

Workflow Start Starting Material: 5-amino-1H-pyrazole Nitrosation Step 1: Nitrosation (NaNO2, HCl/MeOH, 0°C) Start->Nitrosation Intermediate Intermediate: 4-nitroso-5-aminopyrazole Nitrosation->Intermediate Diversification Step 2: Late-Stage Diversification (Diethyl malonate, Base) Intermediate->Diversification Product Final Target: e.g., PF470 (mGluR5 NAM) Diversification->Product

Fig 2: Synthetic workflow from 5-amino-1H-pyrazole to fused pyrazolo[3,4-b]pyrazine APIs.

Protocol 3: NMR Spectroscopic Validation of Tautomers

To validate the structural integrity and tautomeric state of the synthesized batch:

  • Sample Preparation: Dissolve the purified 4-nitroso-5-aminopyrazole in anhydrous DMSO-d6.

  • Variable Temperature (VT) NMR Acquisition: Acquire ¹H and ¹³C NMR spectra at 298 K, then progressively cool the probe to 253 K.

    • Causality: At ambient temperatures, rapid proton exchange and C4–N bond rotation can cause signal broadening or coalescence. Cooling the sample slows these dynamics below the NMR timescale, allowing for the distinct resolution and integration of rotamers 2a and 2b[6].

  • Signal Assignment: Identify the highly deshielded amine proton (typically >9.0 ppm). The presence of this signal confirms the intramolecular hydrogen bond characteristic of the amino-nitroso tautomer, definitively ruling out the imino-oxime form.

References

  • Holschbach, M. H., Sanz, D., Claramunt, R. M., Infantes, L., Motherwell, S., Raithby, P. R., Jimeno, M. L., Herrero, D., Alkorta, I., Jagerovic, N., & Elguero, J. (2003). "Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism." The Journal of Organic Chemistry, 68(23), 8831–8837. URL:[Link]

  • Zhang, L., Balan, G., Barreiro, G., Boscoe, B. P., Chenard, L. K., Cianfrogna, J., Claffey, M. M., Chen, L., Coffman, K. J., Drozda, S. E., Dunetz, J. R., Fonseca, K. R., Galatsis, P., Grimwood, S., Lazzaro, J. T., Mancuso, J. Y., Miller, E. L., Reese, M. R., Rogers, B. N., Sakurada, I., Skaddan, M., Smith, D. L., Stepan, A. F., Trapa, P., Tuttle, J. B., Verhoest, P. R., Walker, D. P., Wright, A. S., Zaleska, M. M., Zasadny, K., & Shaffer, C. L. (2014). "Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator." Journal of Medicinal Chemistry, 57(3), 861–877. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-nitroso-1H-pyrazol-5-amine: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals Abstract 4-nitroso-1H-pyrazol-5-amine is a pivotal heterocyclic building block, distinguished by its unique arrangement of a pyrazole core function...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-nitroso-1H-pyrazol-5-amine is a pivotal heterocyclic building block, distinguished by its unique arrangement of a pyrazole core functionalized with both a reactive nitroso group and an electron-donating amine group. This structure imparts a rich chemical reactivity that has positioned it as a valuable intermediate in medicinal chemistry, materials science, and agrochemical development. This technical guide provides a comprehensive overview of its core physicochemical properties, including its exact mass and molecular weight, details established and advanced synthesis methodologies, and explores its significant applications. Particular focus is given to its role as a key precursor in the development of novel covalent thrombin inhibitors and in the regioselective synthesis of complex fused heterocyclic systems. The content herein is structured to provide not only procedural knowledge but also a deeper understanding of the chemical principles that underpin its synthesis and utility.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery. Its metabolic stability and versatile substitution patterns have led to its incorporation into a multitude of approved therapeutic agents. Derivatives of pyrazole exhibit a wide spectrum of biological activities, making them a focal point for the development of new pharmaceuticals.

4-nitroso-1H-pyrazol-5-amine (C₃H₄N₄O) emerges as a particularly noteworthy derivative. Its structure features a nitroso (-NO) group at the C4 position and an amino (-NH₂) group at the C5 position.[1] This specific arrangement creates a unique electronic environment within the pyrazole ring, enhancing its reactivity and making it a versatile intermediate for constructing more complex molecular architectures.[1] Its significance extends from being a foundational element in the synthesis of potential pharmaceuticals and agrochemicals to its use in creating novel polymers and materials with specialized properties.[1][2]

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental for its application in research and development. 4-nitroso-1H-pyrazol-5-amine is typically a solid, often crystalline, compound.[1] The key quantitative data and identifiers for this molecule are summarized below.

PropertyValueSource(s)
IUPAC Name 4-nitroso-1H-pyrazol-5-amine[1]
CAS Number 130687-56-8[3]
Molecular Formula C₃H₄N₄O[1]
Molecular Weight 112.09 g/mol [1]
Exact (Monoisotopic) Mass 112.03851 Da[4]
Canonical SMILES C1=NNC(=C1N=O)N[1]
InChI Key VOTMIABKERSZFY-UHFFFAOYSA-N[1]

The molecular structure is defined by the interplay between the electron-donating amino group and the electron-withdrawing nitroso group on the aromatic pyrazole ring. The powerful activating effect of the C5-amino group makes the adjacent C4 position highly nucleophilic. This electronic characteristic is the causal factor behind the high regioselectivity observed during its synthesis, specifically in the electrophilic nitrosation step.[1]

Synthesis Methodologies: From Conventional to Advanced

The synthesis of 4-nitroso-1H-pyrazol-5-amine is a cornerstone of its utility. The methodologies have evolved from traditional multi-step processes to more efficient, one-pot "telescoping" syntheses that are better suited for industrial applications.

The Causality of Regioselective Nitrosation

The most common and logical synthetic route involves the nitrosation of a pre-formed 5-aminopyrazole precursor. Pyrazole itself undergoes electrophilic substitution preferentially at the C4 position, and this tendency is dramatically enhanced by the presence of the strongly activating amino group at C5.[5]

The key transformation is an electrophilic aromatic substitution. Under acidic conditions, a nitrosating agent like sodium nitrite (NaNO₂) generates the highly electrophilic nitrosonium ion (NO⁺). The electron-rich C4 position of 5-aminopyrazole then acts as a nucleophile, attacking the nitrosonium ion to form the C-N bond, yielding the 4-nitroso product with high regioselectivity.[1]

Experimental Protocol: Synthesis via Nitrosation of 5-Aminopyrazole

This protocol describes a representative lab-scale synthesis.

Objective: To synthesize 4-nitroso-1H-pyrazol-5-amine from 1H-pyrazol-5-amine.

Materials:

  • 1H-pyrazol-5-amine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and 2M

  • Deionized water

  • Ethanol

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 1H-pyrazol-5-amine in 2M HCl. Cool the solution to 0-5 °C using an ice bath with continuous stirring.

  • Nitrosating Agent Preparation: In a separate beaker, dissolve 1.1 equivalents of sodium nitrite in a minimal amount of cold deionized water.

  • Reaction: Add the sodium nitrite solution dropwise to the cold pyrazole solution over 30 minutes. Maintain the temperature below 5 °C throughout the addition to prevent side reactions and decomposition of nitrous acid.

  • Maturation: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours after the addition is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid product by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold water to remove inorganic salts, followed by a cold ethanol wash.

  • Drying: Dry the product under vacuum to yield 4-nitroso-1H-pyrazol-5-amine.

Self-Validation & Trustworthiness:

  • Safety: Perform the reaction in a well-ventilated fume hood. Nitrosating agents and acidic conditions can produce noxious gases.

  • Characterization: Confirm the identity and purity of the final product using techniques such as ¹H-NMR, ¹³C-NMR, and LC-MS to validate the structure and assess purity.[1][3] The melting point can also serve as an indicator of purity.

Advanced Method: Telescoping Synthesis

For greater efficiency and safety, particularly on an industrial scale, a "telescoping" or one-pot synthesis is employed.[6][7] This process integrates multiple synthetic steps (e.g., cyclization, nitrosation) into a single reactor without the need to isolate and purify intermediate compounds.[1][8] This approach significantly reduces solvent waste, processing time, and operator exposure to potentially hazardous intermediates like hydrazine.[8] A patent for this process describes the synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts, highlighting its industrial relevance.[6]

Telescoping_Synthesis cluster_0 Single Reactor Process start_material β-Ketoester + Alkyl-Hydrazine intermediate 5-Aminopyrazole (In situ) start_material->intermediate Condensation & Cyclization (Step a) nitrosation Nitroso Intermediate (In situ) intermediate->nitrosation In situ Nitrosation (Step b) final_product 5-Amino-4-nitroso- 1-alkyl-1H-pyrazole Salt nitrosation->final_product Salt Formation & Precipitation (Step c) reagent1 Solvent (e.g., n-propanol) reagent1->intermediate Conditions reagent2 Nitrosating Agent (e.g., 3-methylbutyl nitrite) reagent2->nitrosation Reagent reagent3 Acid (HZ) (e.g., HCl) reagent3->final_product Reagent

Caption: Telescoping (one-pot) synthesis workflow for 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts.

Key Applications in Research & Development

The utility of 4-nitroso-1H-pyrazol-5-amine is most evident in its application as a versatile chemical intermediate.

Precursor for Covalent Thrombin Inhibitors

A prominent research application is in the development of novel covalent inhibitors of thrombin, a key enzyme in the blood coagulation cascade.[2] This scaffold is used to synthesize compounds that operate via a unique serine-trapping mechanism, where an acyl group is transferred to the catalytic Ser195 residue of the enzyme. This approach has yielded inhibitors with high potency (IC₅₀ values as low as 16 nM) and excellent selectivity over other serine proteases, making them promising candidates for safer anticoagulant therapies with potentially reduced bleeding risks compared to traditional drugs.[2]

Synthesis of Fused Heterocyclic Systems

The compound serves as a building block for the regioselective synthesis of more complex, fused heterocyclic systems. For example, it is used to create 1H-pyrazolo[3,4-b]quinoxalines.[2] These larger, planar aromatic systems are of significant interest in materials science due to their unique electronic and photophysical properties, including fluorescence, which makes them suitable for applications in organic electronics and sensors.[2]

Broader Potential in Medicinal and Agrochemical Chemistry

Given that 5-aminopyrazoles are versatile precursors for a wide range of fused heterocyclic systems, 4-nitroso-1H-pyrazol-5-amine holds considerable potential for generating diverse chemical libraries.[9] The introduction of the nitroso group provides a reactive handle for further chemical transformations, such as reduction to a second amine group, enabling access to 4,5-diaminopyrazoles.[6] These diamino-pyrazoles are crucial intermediates for synthesizing analogs of purines and other biologically active molecules, with applications ranging from anti-inflammatory to anticancer research.[10]

Conclusion

4-nitroso-1H-pyrazol-5-amine is more than a simple chemical compound; it is an enabling tool for innovation in chemical synthesis. Its value is rooted in a combination of the stable, aromatic pyrazole core and the synthetically versatile amino and nitroso functional groups. With a well-defined physicochemical profile, established synthesis protocols, and a clear role in high-value applications such as the development of next-generation anticoagulants and advanced materials, this molecule will continue to be a compound of significant interest to researchers and drug development professionals. The evolution of its synthesis towards more efficient and safer telescoping methods further cements its importance as a practical and powerful intermediate in modern organic chemistry.

References

  • 4-nitroso-1H-pyrazol-5-amine (EVT-13285480). EvitaChem.
  • compound_molecular_formula:C3H4N4O - Explore. PubChemLite.
  • TELESCOPING SYNTHESIS OF 5-AMINO-4-NITROSO-1-ALKYL-1H-PYRAZOLE SALTS.
  • EP2628730B1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts.
  • US8785656B2 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt.
  • WO2013122989A1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts.
  • Regioselective Synthesis of 5-Aminopyrazoles From Reactions of Amidrazones With Activated Nitriles. Amanote Research. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Sciforum. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. DOI. [Link]

  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health (NIH). [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-nitroso-1H-pyrazol-5-amine

Application Note: Synthesis, Isolation, and Characterization of 4-Nitroso-1H-pyrazol-5-amine Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & M...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Isolation, and Characterization of 4-Nitroso-1H-pyrazol-5-amine

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Discovery Researchers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Chemical Context

4-Nitroso-1H-pyrazol-5-amine and its substituted derivatives (e.g., 1-alkyl or 1-aryl analogs) are highly versatile heterocyclic building blocks. They are prominently utilized in coordination chemistry, the development of bistate molecular switches, and as precursors for complex fused heterocycles such as pyrazolo[4,3-c][1,2,4]oxadiazines[1].

A defining characteristic of 4-nitroso-5-aminopyrazoles is their complex tautomeric behavior. In solution, the free base exists as a dynamic mixture of amino/nitroso tautomers rather than the imino/oxime forms, driven by Resonance Assisted Hydrogen Bonds (RAHB)[2]. This tautomerism is visually striking, often resulting in pronounced solvatochromic color changes (e.g., red in ethanol, blue-violet in DMSO)[2][3].

Mechanistic Rationale

The synthesis relies on the electrophilic aromatic substitution of 1H-pyrazol-5-amine. The C4 position of the pyrazole ring is highly nucleophilic due to the electron-donating effect of the adjacent amino group at C5.

  • Generation of the Electrophile: Sodium nitrite ( NaNO2​ ) reacts with a strong aqueous acid (typically HCl ) to generate nitrous acid ( HNO2​ ), which subsequently dehydrates to form the highly electrophilic nitrosonium ion ( NO+ ).

  • Regioselective Attack: The NO+ ion attacks the C4 position of the pyrazole ring.

  • Temperature Control: The reaction must be strictly maintained between 0∘C and 5∘C . Elevated temperatures can lead to the formation of unstable diazonium salts (via the primary amine at C5) or the thermal decomposition of the nitroso product.

G A 1H-pyrazol-5-amine + aq. HCl B Cool to 0-5 °C A->B C NaNO2 (aq) Dropwise addition B->C D Electrophilic Nitrosation at C4 C->D in situ NO+ E Precipitation & Filtration D->E Stir 1-2h F 4-nitroso-1H-pyrazol-5-amine (Orange/Red Solid) E->F Wash & Dry

Fig 1: Workflow for the regioselective nitrosation of 1H-pyrazol-5-amine.

Step-by-Step Synthesis Protocol

Reagents Required:

  • 1H-pyrazol-5-amine (Starting Material)

  • Hydrochloric acid ( HCl ), 6M aqueous

  • Sodium nitrite ( NaNO2​ ), ≥99% purity

  • Deionized water

  • Sodium acetate or dilute NaOH (for neutralization)

Equipment:

  • Jacketed glass reactor or round-bottom flask with an ice-salt bath.

  • Magnetic stirrer and internal thermocouple.

  • Addition funnel.

Procedure:

  • Substrate Dissolution: Suspend 10.0 mmol of 1H-pyrazol-5-amine in 15 mL of 6M aqueous HCl in a 50 mL round-bottom flask. Stir continuously until complete dissolution is achieved.

    • Expert Insight: The acidic medium is dual-purpose; it solubilizes the pyrazole via protonation and provides the necessary protons for the subsequent generation of the nitrosonium ion[2].

  • Thermal Equilibration: Immerse the flask in an ice-water bath. Insert an internal thermocouple and cool the solution to 0∘C−5∘C .

  • Reagent Preparation: In a separate vial, dissolve 11.0 mmol (1.1 equivalents) of NaNO2​ in 5 mL of cold deionized water.

  • Electrophilic Addition: Transfer the NaNO2​ solution to an addition funnel. Add it dropwise to the pyrazole solution over a period of 15–20 minutes.

    • Expert Insight: Maintain the internal temperature strictly below 5∘C during addition. A rapid color change to deep red or green will be observed, indicating the formation of the nitroso/oxime species[3].

  • Reaction Maturation: Once the addition is complete, allow the reaction mixture to stir at 0∘C for an additional 1 to 2 hours to ensure complete conversion.

  • Isolation of the Hydrochloride Salt: The product often precipitates directly as the hydrochloride salt (1H+), which is typically yellow[2]. Filter the precipitate under a vacuum and wash with minimal ice-cold water.

  • Free-Base Liberation (Optional): To isolate the neutral free-base (1), suspend the hydrochloride salt in water and carefully neutralize it to pH 7 using a saturated sodium acetate solution or dilute NaOH . The free base will precipitate as an orange-red solid[2].

  • Purification: Filter the free base, wash with cold water, and dry under a high vacuum at room temperature.

Physicochemical Characterization Data

Proper characterization requires understanding the compound's tautomeric shifts. The conjugated cation (hydrochloride salt) results from the protonation of the nitroso group, which drastically alters its spectral properties[2][4].

PropertyNeutral Free-Base (1)Hydrochloride Salt (1H+)
Solid State Color Orange-Red crystals[3]Pale Yellow[2]
Solution Color Red (EtOH), Blue-violet (DMSO)[2]Pale Yellow (all solvents)[2]
Dominant Tautomer Amino/nitroso mixture (solution)[4]Conjugated nitroso-protonated cation[2]
UV-Vis ( λmax​ ) ∼573 nm (nitroso band in MeOH)[3] 286 nm,350 nm (nitroso band absent)[2]
Structural Features Intramolecular NH⋯O=N H-bonds[2]Protonated nitroso oxygen/nitrogen[2]

Note: NMR characterization is complex due to tautomeric equilibria. In some derivatives, NMR signals may appear duplicated (e.g., 16 resonances instead of 8 in 13C NMR) due to slow exchange rates between rotamers or tautomers on the NMR timescale[2][3].

References

  • Holschbach, M. H., et al. "Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism." The Journal of Organic Chemistry, vol. 68, no. 23, 2003, pp. 8831-8837.

  • National Center for Biotechnology Information. "1-Ethyl-4-nitrosopyrazol-5-amine;hydrochloride." PubChem Compound Summary for CID 353773.

  • "Synthesis and Properties of Polymer Bound 1-Phenyl-3-methyl-4-oximinopyrazoles." Bulletin of the Korean Chemical Society, 1989.

Sources

Application

Application Note: 4-Nitroso-1H-pyrazol-5-amine as a Bifunctional Synthon in Heterocyclic Chemistry

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Experimental Protocols Executive Summary In modern heterocyclic chemistry and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Application Note & Validated Experimental Protocols

Executive Summary

In modern heterocyclic chemistry and drug discovery, the efficient construction of fused bicyclic scaffolds is paramount. 4-Nitroso-1H-pyrazol-5-amine (also referred to as 5-amino-4-nitrosopyrazole) has emerged as a highly versatile, bifunctional building block. The strategic positioning of the electron-donating amino group (-NH₂) adjacent to the electron-withdrawing nitroso group (-NO) creates a unique push-pull electronic system. This configuration primes the pyrazole ring for divergent annulation reactions, enabling the rapid assembly of privileged pharmacophores such as pyrazolo[3,4-d]pyrimidines, imidazo[4,5-c]pyrazoles, and pyrazolo[3,4-b]pyrazines[1][2].

This application note details the mechanistic rationale, validated protocols, and downstream pharmaceutical applications of 4-nitroso-1H-pyrazol-5-amine, providing a comprehensive guide for synthetic chemists.

Divergent Annulation: Synthesis of Fused Heterocycles

The most significant application of 4-nitroso-1H-pyrazol-5-amine is its use in one-pot acid-catalyzed cyclizations[1]. When reacted with a Vilsmeier-type reagent (formamide and phosphorus oxychloride), the compound undergoes amidination to form a highly reactive imidinate intermediate.

  • Mechanistic Causality: The divergence in the reaction pathway is strictly temperature- and acid-dependent. Under mild acidic conditions, the intermediate undergoes denitrosation followed by intramolecular cyclization to yield imidazo[4,5-c]pyrazoles . Conversely, under hard reflux conditions, direct cyclization incorporates the nitroso nitrogen, yielding pyrazolo[3,4-d]pyrimidines [1].

Annulation A 5-Amino-4-nitrosopyrazole C Imidinate Intermediate A->C Amidination B Vilsmeier Reagent (HCONH2 / POCl3) B->C Reactive Species D Path A: Mild Acid (Denitrosation) C->D E Path B: Hard Reflux (Direct Cyclization) C->E F Imidazo[4,5-c]pyrazole D->F Intramolecular Cyclization G Pyrazolo[3,4-d]pyrimidine E->G Intramolecular Cyclization

Caption: Divergent synthesis pathways of fused heterocycles from 5-amino-4-nitrosopyrazole.

Quantitative Yield Comparison
SubstrateReagentsReaction ConditionsMajor Product ScaffoldIsolated Yield (%)
5-Amino-4-nitrosopyrazoleHCONH₂ / POCl₃Mild Acid, Controlled TempImidazo[4,5-c]pyrazole79 – 92%[1]
5-Amino-4-nitrosopyrazoleHCONH₂ / POCl₃Hard RefluxPyrazolo[3,4-d]pyrimidine> 80%[1]
Protocol 1: One-Pot Synthesis of Imidazo[4,5-c]pyrazoles

Self-validating system: The success of the amidination step can be tracked via TLC (disappearance of the distinct colored nitroso spot). Proper temperature control prevents premature cyclization.

  • Vilsmeier Reagent Preparation: In a flame-dried round-bottom flask under an argon atmosphere, cool formamide (HCONH₂) to 0 °C. Add Phosphorus oxychloride (POCl₃) dropwise over 15 minutes.

    • Causality: Dropwise addition controls the highly exothermic formation of the Vilsmeier reactive species, preventing thermal degradation of the formamide.

  • Amidination: Slowly add 4-nitroso-1H-pyrazol-5-amine (1.0 eq) to the mixture. Stir at room temperature for 30–45 minutes until the imidinate intermediate is fully formed (verify via LC-MS or TLC).

  • Cyclization: Heat the reaction mixture under mild acidic conditions (typically 60–70 °C) for 4–6 hours to trigger denitrosation and subsequent ring closure[1].

  • Quenching & Workup: Pour the mixture over crushed ice. Carefully neutralize to pH 7.0–7.5 using saturated aqueous NaHCO₃.

    • Causality: Immediate neutralization prevents the acid-catalyzed hydrolysis of the newly formed fused imidazole ring.

  • Isolation: Extract with ethyl acetate (3 × 50 mL), dry over anhydrous Na₂SO₄, and purify via flash column chromatography (DCM:MeOH gradient).

Telescoping Reduction to 4,5-Diaminopyrazoles

Beyond annulation, the nitroso group serves as a masked amine. Reduction of 4-nitroso-1H-pyrazol-5-amine yields 4,5-diaminopyrazoles, which are critical precursors for oxidative hair dyes and complex pharmaceutical APIs[3].

Protocol 2: Telescoping Nitrosation and Reduction

Isolating nitroso intermediates can result in yield loss due to their potential instability. A telescoping (one-pot, sequential) approach is highly recommended[3].

  • Nitrosation: Dissolve the starting 5-amino-1H-pyrazole in a methanolic HCl solution. Cool to 0–5 °C. Add an aqueous solution of Sodium nitrite (NaNO₂) dropwise.

    • Causality: Maintaining the temperature below 5 °C prevents the decomposition of the transient diazonium/nitroso species and suppresses unwanted side reactions.

  • Telescoping Reduction: Without isolating the 4-nitroso-1H-pyrazol-5-amine, transfer the mixture to a hydrogenation reactor. Add 10% Pd/C catalyst and stir under a Hydrogen (H₂) atmosphere (30–40 psi) at room temperature until hydrogen uptake ceases.

    • Causality: Telescoping the reduction bypasses the need to handle the nitroso intermediate, significantly improving the overall safety profile and throughput of the synthesis[3].

  • Salt Formation: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Treat the filtrate with concentrated sulfuric or hydrochloric acid to precipitate the 4,5-diaminopyrazole as a stable acid addition salt (e.g., hemisulfate)[3].

Application in Drug Discovery: mGluR5 Modulators

In medicinal chemistry, 4-nitroso-1H-pyrazol-5-amine is a critical intermediate in the synthesis of pyrazolo[3,4-b]pyrazines . A prominent example is the synthesis of PF470, a highly potent and selective Metabotropic Glutamate Receptor 5 (mGluR5) negative allosteric modulator[2].

  • Mechanistic Causality: The synthesis relies on the amine coupling of 4-nitroso-1H-pyrazol-5-amine with diethylmalonate. Subsequent basic cyclization forces the nitroso oxygen to act as a leaving group, forming a pyrazinone ring that is later functionalized into the final drug candidate[2].

Telescoping N1 Aminopyrazole N2 NaNO2 / HCl Oxidation N1->N2 N3 4-Nitroso-1H- pyrazol-5-amine N2->N3 N4 Diethylmalonate Coupling & Base N3->N4 N5 Pyrazolo[3,4-b]pyrazine (PF470 Precursor) N4->N5

Caption: Workflow for synthesizing pyrazolo[3,4-b]pyrazine scaffolds via nitroso intermediates.

Pharmacological Impact of the Pyrazolo[3,4-b]pyrazine Scaffold

The transition from early High-Throughput Screening (HTS) hits to the optimized PF470 scaffold (enabled by the nitroso-pyrazole chemistry) yielded dramatic improvements in pharmacokinetics and target affinity[2].

Pharmacological ParameterOriginal HTS HitPF470 (Optimized Scaffold)
mGluR5 Ki​ (nM) 42 nM0.9 nM (~50-fold increase)[2]
mGluR1 Selectivity Moderate> 12,000-fold[2]
Functional Agonism Present (Off-target effects)None observed up to 50 μM[2]
Oral Bioavailability PoorAcceptable (in rat/species models)[2]

References

  • US Patent 8785656B2 Title: Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1H-pyrazole salt Source: Google Patents / USPTO URL:[3]

  • ResearchGate Publication Title: One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent Source: ResearchGate URL:[Link][1]

  • Journal of Medicinal Chemistry (ACS) Title: Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator Source: ACS Publications URL:[Link][2]

Sources

Method

Topic: Nitrosation Methods for Synthesizing 4-Nitroso-1H-pyrazol-5-amine from 5-Amino-1H-pyrazole

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract 4-Nitroso-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal and materials chemistry, notably serving as...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Nitroso-1H-pyrazol-5-amine is a valuable heterocyclic building block in medicinal and materials chemistry, notably serving as a key intermediate for complex fused heterocyclic systems and potent enzyme inhibitors.[1][2] This application note provides a detailed guide to the synthesis of 4-nitroso-1H-pyrazol-5-amine via electrophilic C-nitrosation of 5-amino-1H-pyrazole. We present two robust and scalable protocols: the classical method utilizing sodium nitrite in an acidic medium and an alternative approach using alkyl nitrites under milder conditions. The guide explains the underlying reaction mechanism, offers step-by-step experimental procedures, and discusses critical parameters, safety considerations, and characterization of the final product, including its important tautomeric properties.

Introduction and Scientific Principles

The synthesis of 4-nitroso-1H-pyrazol-5-amine is achieved through the regioselective introduction of a nitroso (-NO) group onto the C4 position of the 5-amino-1H-pyrazole ring. This transformation is a classic example of an electrophilic aromatic substitution reaction. The pyrazole ring itself is aromatic, and the potent electron-donating amino group at the C5 position strongly activates the ring towards electrophilic attack, specifically directing the substitution to the adjacent and highly nucleophilic C4 position.[1][3]

The key to the reaction is the generation of a suitable nitrosating agent, the nitrosonium ion (NO⁺) or a carrier thereof. The two primary methods discussed in this guide achieve this through different means:

  • In Situ Generation of Nitrous Acid (HNO₂): The reaction of sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), generates nitrous acid in situ. Subsequent protonation and loss of water yield the highly electrophilic nitrosonium ion. This method is cost-effective and widely used.[3][4]

  • Use of Alkyl Nitrites: Reagents like tert-butyl nitrite (t-BuONO) or amyl nitrite serve as direct sources of the nitroso group, often under milder, less acidic conditions.[1][5] This can be advantageous for substrates that are sensitive to strong aqueous acids.

Reaction Mechanism: Electrophilic Nitrosation

The nitrosation proceeds via a well-established electrophilic substitution mechanism. The nitrosonium ion (NO⁺) acts as the electrophile, attacking the electron-rich C4 position of the 5-amino-1H-pyrazole to form a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. A base (e.g., water, chloride ion) then abstracts the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the final 4-nitroso product.

Figure 1: General mechanism for the electrophilic nitrosation of 5-amino-1H-pyrazole.

Protocol 1: Nitrosation using Sodium Nitrite and Hydrochloric Acid

This protocol details the most common and economical method for C-nitrosation using nitrous acid generated in situ. Precise temperature control is paramount to prevent the decomposition of unstable nitrous acid and minimize side reactions.

Experimental Workflow

Figure 2: Workflow for nitrosation using the sodium nitrite/HCl method.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
5-Amino-1H-pyrazole83.085.00 g60.21.0
Hydrochloric Acid (conc. 37%)36.4615.0 mL~180~3.0
Sodium Nitrite (NaNO₂)69.004.36 g63.21.05
Deionized Water18.02~200 mL--
Sodium Bicarbonate (NaHCO₃)84.01As needed--
Ethyl Acetate (for TLC)-As needed--
Hexane (for TLC)-As needed--
Step-by-Step Procedure
  • Preparation of Pyrazole Solution: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, combine 5.00 g (60.2 mmol) of 5-amino-1H-pyrazole with 100 mL of deionized water.

  • Slowly add 15.0 mL of concentrated HCl while stirring. The pyrazole will dissolve to form the hydrochloride salt.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to between 0 °C and 5 °C with vigorous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 4.36 g (63.2 mmol) of sodium nitrite in 40 mL of cold deionized water.

  • Nitrosation Reaction: Transfer the sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the stirred pyrazole solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C throughout the addition. A color change to deep green or blue is typically observed.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 1:1 Ethyl Acetate:Hexane) until the starting material spot is consumed.

  • Product Isolation: Slowly and carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate. Add the base portion-wise until gas evolution ceases and the pH of the mixture is ~7. The product will precipitate as a colored solid.

  • Filtration and Drying: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with two 50 mL portions of cold deionized water to remove inorganic salts.

  • Dry the product under vacuum to a constant weight. The expected yield is typically in the range of 75-90%.

Protocol 2: Nitrosation using tert-Butyl Nitrite

This method is suitable for reactions where the presence of strong aqueous acid is undesirable. The reaction is typically performed in an organic solvent.

Experimental Workflow

Figure 3: Workflow for nitrosation using the tert-butyl nitrite method.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Molar Ratio
5-Amino-1H-pyrazole83.085.00 g60.21.0
tert-Butyl Nitrite (t-BuONO)103.127.45 g (8.6 mL)72.21.2
Tetrahydrofuran (THF), anhydrous-120 mL--
Hexane-~100 mL--
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 5.00 g (60.2 mmol) of 5-amino-1H-pyrazole in 120 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Nitrosation Reaction: Add 8.6 mL (72.2 mmol) of tert-butyl nitrite dropwise to the stirred suspension over 20 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for an additional 2-4 hours. The suspension should gradually become a homogenous colored solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Once the reaction is complete, remove the solvent (THF) under reduced pressure using a rotary evaporator.

  • Isolation: An oily or solid residue will remain. Add ~100 mL of hexane and stir or sonicate the mixture (trituration). The product should precipitate as a solid.

  • Filtration and Drying: Collect the solid by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. Expected yields are generally good, often >80%.

Characterization and Structural Integrity

The synthesized 4-nitroso-1H-pyrazol-5-amine should be characterized to confirm its identity and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. The proton of the N-H on the pyrazole ring and the protons of the amino group will be visible, though their chemical shifts can be broad and solvent-dependent.

  • Mass Spectrometry: ESI-MS or other soft ionization techniques should show the parent ion at the expected m/z value.

  • Infrared (IR) Spectroscopy: Key stretches for N-H (amine and pyrazole), N=O (nitroso), and C=N bonds should be observable.

Tautomerism and Isomerism

It is crucial for researchers to understand that 4-nitroso-5-aminopyrazoles can exist as a mixture of tautomers and isomers.[6] The predominant form is the amino/nitroso tautomer, which can exist in E/Z isomeric forms due to restricted rotation around the C-N bond of the nitroso group. An intramolecular hydrogen bond often forms between the amino group and the nitroso oxygen.[6] The alternative imino/oxime tautomer is generally less favored.

Tautomers cluster_amino_nitroso Amino-Nitroso Tautomers (Favored) cluster_imino_oxime Imino-Oxime Tautomer (Minor) Amino_Z Z-isomer Amino_E E-isomer Amino_Z->Amino_E Imino Imino-Oxime Amino_Z->Imino Tautomerization

Figure 4: Tautomeric and isomeric forms of 4-nitroso-5-aminopyrazole.

Safety and Handling

  • Acids: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Nitrites: Sodium nitrite is an oxidizer and is toxic if ingested. Alkyl nitrites are volatile and flammable. Handle all nitrosating agents with care.

  • Nitrosamines: While the target molecule is a C-nitroso compound, reagents used in its synthesis can form N-nitrosamines, many of which are potent carcinogens. Avoid exposure and ensure proper quenching and disposal of all waste materials.

  • Exothermic Reaction: The nitrosation reaction can be exothermic. Strict temperature control is essential to prevent runaway reactions.

References

  • Li, J., et al. (2018). One-Pot Two Steps Synthesis of 4-Nitropyrazole and Its Crystal Structure.
  • Abdel-Wahab, B. F., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry.
  • Chemodanov, V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
  • ResearchGate. Synthesis of pyrazole-containing derivatives of 4-nitro-4,5-dihydrothiophene 1,1-dioxides. [Link]

  • Kandasamy, J., et al. (2018). N‐Nitrosation of aromatic secondary amines.
  • Elmaati, T. M. A. (2002). Recent developments in aminopyrazole chemistry. Arkivoc.
  • Pearson+. Show how to prepare the following aromatic amines by aromatic nitration, followed by reduction. [Link]

  • Google Patents. EP2628730B1 - Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts.
  • Legrand, B., et al. (2017).
  • Challis, B. C., & Kyrtopoulos, S. A. (1979). The chemistry of nitroso-compounds. Part 11. Nitrosation of amines by the two-phase interaction of amines in solution with gaseous oxides of nitrogen. Journal of the Chemical Society, Perkin Transactions 1.
  • Google Patents.
  • Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. [Link]

  • Goya, P., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. Journal of the American Chemical Society.
  • IntechOpen. Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. [Link]

  • Hoyt, J. M., et al. (2019). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society.
  • ResearchGate. Synthesis of New 4-Nitrosophenyl-1,4-dihydropyridines of Pharmacological Interest. [Link]

  • MDPI. Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. [Link]

  • Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Google Patents. US2960536A - Process for the production of nitrosamines.
  • Google Patents.
  • ResearchGate. Proposed reaction mechanism for the nitration of pyrazolin‐5‐ones. [Link]

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Application

Application Note: Synthesis, Characterization, and Coordination Chemistry of 4-nitroso-1H-pyrazol-5-amine Ligand in Transition Metal Complexes

For: Researchers, scientists, and drug development professionals. Abstract The 4-nitroso-1H-pyrazol-5-amine (NPA) ligand is a versatile heterocyclic building block of significant interest in coordination chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 4-nitroso-1H-pyrazol-5-amine (NPA) ligand is a versatile heterocyclic building block of significant interest in coordination chemistry. Its array of nitrogen and oxygen donor atoms allows for multiple coordination modes, making it a compelling candidate for constructing diverse transition metal complexes.[1][2] These complexes are under exploration for applications ranging from materials science to medicinal chemistry, where pyrazole derivatives have shown promise as anticancer, antimicrobial, and antiviral agents.[3] This guide provides a comprehensive overview of the NPA ligand, detailed protocols for the synthesis of a representative copper(II) complex, and a systematic approach to its characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights for researchers.

The 4-Nitroso-1H-pyrazol-5-amine (NPA) Ligand: Structure and Coordination Potential

The NPA molecule features a five-membered pyrazole ring with an amino group at the 5-position and a nitroso group at the 4-position.[4] This arrangement of functional groups creates several potential donor sites for metal coordination: the two adjacent nitrogen atoms of the pyrazole ring, the nitrogen of the amino group, and the oxygen of the nitroso group.[2] The ligand's versatility allows it to form stable mononuclear, binuclear, or polynuclear complexes.[1]

The coordination behavior is highly dependent on factors such as the choice of the metal ion, the reaction pH, and the solvent system. The nitroso group, in particular, can coordinate through either its nitrogen or oxygen atom, and its electronic properties can be modulated by the metal center it binds to. The presence of both a hydrogen-bond donor (-NH2) and acceptor (-NO) facilitates the formation of intricate supramolecular structures through hydrogen bonding and π-π stacking.[1][5]

Potential Coordination Modes of NPA

The NPA ligand can adopt several coordination modes, making it a versatile building block in supramolecular chemistry.[1] The most common modes involve chelation, where the ligand binds to a single metal center through multiple donor atoms, or bridging, where it links two or more metal centers.

G cluster_0 Potential Coordination Modes of NPA ligand NPA Ligand (C3H4N4O) mode1 Monodentate (via Pyrazole N) ligand->mode1 Simple Coordination mode2 Bidentate Chelation (N,N' or N,O) ligand->mode2 Chelate Ring Formation mode3 Bridging (Pyrazolate bridge) ligand->mode3 Forms (–M–N–N–)n Rings mode4 Polynuclear Assembly mode2->mode4 mode3->mode4 Self-Assembly

Caption: Potential coordination modes of the 4-nitroso-1H-pyrazol-5-amine ligand.

Synthesis of NPA-Metal Complexes: A General Workflow

The synthesis of transition metal complexes with NPA typically follows a straightforward procedure involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is critical; alcohols like ethanol or methanol are common as they can dissolve both the ligand and many transition metal salts.

Causality in Synthetic Design
  • Metal Salt Selection: The counter-ion of the metal salt (e.g., chloride, nitrate, acetate) can influence the final structure. More weakly coordinating anions are less likely to compete with the NPA ligand for coordination sites on the metal.

  • Stoichiometry: The molar ratio of ligand to metal determines the final complex. A 2:1 ratio often leads to complexes of the type [M(NPA)₂X₂], where X is a solvent molecule or a counter-ion.

  • Temperature and Reaction Time: Gentle heating is often employed to ensure complete dissolution and reaction. The reaction time must be optimized to maximize yield while minimizing potential decomposition.

  • pH Control: The protonation state of the pyrazole ring and the amino group is pH-dependent. Adjusting the pH can favor specific coordination modes.

General Synthetic Workflow Diagram

G start Start dissolve_ligand Dissolve NPA Ligand in Solvent (e.g., Ethanol) start->dissolve_ligand dissolve_metal Dissolve Metal Salt (e.g., CuCl2·2H2O) in Solvent start->dissolve_metal mix Mix Solutions & Stir (Optional: Heat to 50-60°C) dissolve_ligand->mix dissolve_metal->mix precipitate Cool to Room Temp. Precipitate Forms mix->precipitate filter Filter the Solid Product (Vacuum Filtration) precipitate->filter wash Wash with Cold Solvent & Diethyl Ether filter->wash dry Dry in Vacuo wash->dry characterize Characterization (FT-IR, UV-Vis, etc.) dry->characterize end End characterize->end

Caption: General workflow for the synthesis of NPA-transition metal complexes.

Protocol 1: Synthesis of a Representative [Cu(NPA)₂(H₂O)₂]Cl₂ Complex

This protocol describes the synthesis of a representative copper(II) complex. The procedure is robust and can be adapted for other first-row transition metals like Ni(II), Co(II), and Zn(II) with minor modifications.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-nitroso-1H-pyrazol-5-amine (NPA)≥97%Commercial SourceHandle with care; potential skin/eye irritant.
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O)AnalyticalCommercial SourceHygroscopic; store in a desiccator.
Ethanol (EtOH)99.5%Commercial SourceUse as solvent.
Diethyl EtherAnhydrousCommercial SourceFor washing the final product.
Magnetic Stirrer with HotplateN/ALab SupplyFor mixing and heating.
Buchner Funnel and FlaskN/ALab SupplyFor vacuum filtration.
Step-by-Step Procedure
  • Ligand Solution: In a 100 mL round-bottom flask, dissolve 4-nitroso-1H-pyrazol-5-amine (2.0 mmol) in 20 mL of ethanol. Stir at room temperature until fully dissolved.

  • Metal Salt Solution: In a separate 50 mL beaker, dissolve copper(II) chloride dihydrate (1.0 mmol) in 10 mL of ethanol. Gentle warming on a hotplate (to ~50°C) may be required.

  • Reaction: Slowly add the copper(II) chloride solution to the stirring ligand solution. A color change and the formation of a precipitate should be observed almost immediately.

  • Reflux: Heat the reaction mixture to a gentle reflux (~60-70°C) and maintain stirring for 2 hours to ensure the reaction goes to completion.

  • Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate sequentially with small portions of cold ethanol (2 x 5 mL) and then diethyl ether (2 x 10 mL) to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid product in a vacuum desiccator over silica gel for 24 hours. Record the final yield.

Protocol 2: Characterization of the NPA-Metal Complex

A thorough characterization is essential to confirm the structure and purity of the synthesized complex. A combination of spectroscopic and analytical techniques provides a self-validating system.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is a powerful tool for confirming the coordination of the NPA ligand to the metal center. The coordination event alters the electron distribution in the ligand, leading to shifts in the vibrational frequencies of its functional groups.

  • Rationale: By comparing the IR spectrum of the free ligand with that of the metal complex, one can identify which donor atoms are involved in bonding. A shift in the ν(N=O) (nitroso) or ν(N-H) (amino) stretching frequencies is direct evidence of coordination.[6][7] For instance, a lowering of the ν(C=N) and ν(N=O) frequencies in the complex compared to the free ligand indicates coordination through the azomethine nitrogen and the nitroso group's oxygen or nitrogen.[8][9]

Vibrational ModeTypical Wavenumber (Free Ligand, cm⁻¹)Expected Shift upon CoordinationRationale for Shift
ν(N-H) of -NH₂~3400-3200Shift to lower frequencyWeakening of N-H bond upon coordination.
ν(C=N) of Pyrazole~1650-1590Shift to lower frequencyElectron density donation from N to metal.[7]
ν(N=O) of Nitroso~1410-1390Shift to lower or higher frequencyDepends on N- vs. O-coordination.[6]
New Bands (M-N/M-O)N/AAppear at ~500-400Direct evidence of metal-ligand bond formation.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which helps in proposing the coordination geometry.

  • Rationale: Solutions of the complex (typically in DMF or DMSO) are analyzed. The spectra of d-block metal complexes are often characterized by two main types of electronic transitions:

    • d-d Transitions: These occur between the d-orbitals of the metal ion. They are typically weak and appear in the visible region. Their position and number can suggest a specific geometry (e.g., octahedral, tetrahedral).[8]

    • Ligand-to-Metal Charge Transfer (LMCT): These are more intense bands, usually in the UV region, arising from the transfer of an electron from a ligand-based orbital to a metal-based orbital.

Structural and Thermal Analysis

Single-Crystal X-ray Diffraction

This is the most definitive technique for determining the three-dimensional structure of a crystalline complex. It provides precise information on bond lengths, bond angles, coordination number, and overall molecular geometry. Obtaining crystals suitable for X-ray diffraction can be achieved by slow evaporation of a dilute solution of the complex or by vapor diffusion methods.[10]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

  • Rationale: This technique is crucial for determining the presence of coordinated or lattice solvent molecules (like water or ethanol).[6][8] A mass loss step at a temperature below 150°C typically corresponds to the loss of water molecules, confirming the presence of aqua ligands as proposed in the [Cu(NPA)₂(H₂O)₂]Cl₂ structure.

Applications and Future Directions

The diverse coordination chemistry of pyrazole-based ligands makes them valuable in numerous fields.[1] Metal complexes derived from NPA and related ligands are being investigated for:

  • Drug Development: Many pyrazole derivatives and their metal complexes exhibit significant biological activities, including anticancer and antimicrobial properties.[3][11] The metal center can enhance the therapeutic potential of the organic ligand.[3]

  • Catalysis: Transition metal complexes are widely used as catalysts. The tunable electronic and steric properties of pyrazole ligands allow for the design of catalysts for specific organic transformations.[12]

  • Materials Science: The ability of pyrazole ligands to form polynuclear structures and coordination polymers is useful for creating novel magnetic materials and Metal-Organic Frameworks (MOFs).[1]

Future research will likely focus on synthesizing new NPA complexes with different transition metals, exploring their reactivity, and evaluating their potential in catalysis and as therapeutic agents.

References

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. (2025). ACS Omega.
  • Perspective: the potential of pyrazole-based compounds in medicine. (2012). PubMed.
  • Coordination chemistry of pyrazole-derived ligands. (N/A). Chemical Reviews - ACS Publications.
  • Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. (N/A). PMC.
  • SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (N/A). ChemRxiv.
  • Nitrosopyrazolone Metal Complexes, Synthesis, Characterization and Biological Studies. (2021). Scholars Middle East Publishers.
  • Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. (2010). SCIRP.
  • Buy 4-nitroso-1H-pyrazol-5-amine (EVT-13285480). (N/A). EvitaChem.
  • Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. (2026). ResearchGate.
  • Copper(II) complexes with derivatives of pyrazole as potential antioxidant enzyme mimics. (N/A). Science Direct.
  • Metal-Based Bio-Active Pyrazole Derivatives: Preparation, Spectral, Thermal, Photophysical, and Antimicrobial Studies. (2025). Letters in Applied NanoBioScience.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). PMC.
  • Two complexes of copper(ii) salts with 5-amino-3-(pyrid-2-yl)-1H-pyrazole, the prototype for a new class of ditopic ligand. (N/A). Dalton Transactions (RSC Publishing).
  • A pyrazolate-bridged cyclic tetranuclear copper(II) complex: synthesis, crystal structure and magnetic properties. (N/A). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. (2016). IntechOpen.
  • Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. (2026). Request PDF - ResearchGate.
  • Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. (N/A). SciSpace.
  • Crystal structure and thermal decomposition mechanism of a 5-aminotetrazole copper(II) complex. (2011). ResearchGate.
  • Synthesis, Structure, and Properties of a Copper(II) Binuclear Complex Based on Trifluoromethyl Containing Bis(pyrazolyl)hydrazone. (2024). PMC.
  • Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers.
  • 4-nitroso-1H-pyrazol-5-amine. (N/A). Benchchem.
  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. (N/A). Google Patents.
  • Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. (N/A). PMC.
  • Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). (2021). MOCEDES.

Sources

Method

Application Notes & Protocols: A Framework for the In Vitro Biological Evaluation of 4-Nitroso-1H-Pyrazol-5-Amine Derivatives

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of 4-nitroso-1H-pyrazol-5-amine derivatives. This class of nitr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro biological evaluation of 4-nitroso-1H-pyrazol-5-amine derivatives. This class of nitrogen-containing heterocyclic compounds holds significant promise in medicinal chemistry, with a chemical structure suggestive of potential anti-inflammatory and antiproliferative activities.[1][2][3] We present a tiered, logical screening cascade designed to first establish cytotoxic and antiproliferative efficacy, followed by investigations into specific mechanisms of action, focusing on key pathways in inflammation and cancer. The protocols herein are designed to be self-validating, incorporating essential controls and detailed explanations of the scientific principles underpinning each experimental choice. Our approach prioritizes a strategy that moves from broad phenotypic screening to more defined mechanistic assays, enabling a robust characterization of novel chemical entities.

Rationale and Strategic Overview

The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, known for a wide range of biological activities, including anticancer and anti-inflammatory effects.[4][5][6] The addition of a 4-nitroso group to the 5-aminopyrazole core introduces a unique chemical feature that may confer novel mechanisms of action, potentially through interaction with redox systems or modulation of nitric oxide (NO) signaling pathways.[1]

Given the established link between chronic inflammation and the development of cancer, often mediated by signaling molecules like nitric oxide and transcription factors such as NF-κB, a dual-screening strategy is highly rational.[7][8][9][10][11] This guide outlines a three-stage evaluation:

  • Primary Screening: Assess broad cytotoxicity and antiproliferative effects against a panel of relevant human cancer cell lines to determine potency (IC₅₀) and identify initial hits.

  • Secondary (Mechanistic) Screening: Investigate the anti-inflammatory properties of active compounds by quantifying their ability to inhibit nitric oxide production in stimulated macrophages.

  • Advanced Mechanistic Elucidation: Probe the effect of lead compounds on key inflammatory signaling pathways, such as NF-κB, and profile their impact on pro-inflammatory cytokine secretion.

This strategic workflow ensures that resources are focused on compounds with the most promising therapeutic potential.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Screening (Anti-inflammatory) cluster_2 Tier 3: Advanced Mechanistic Insight a Synthesized 4-Nitroso-1H-Pyrazol-5-Amine Derivatives b Antiproliferative Assay (MTT) vs. Cancer Cell Panel a->b c Determine IC50 Values b->c d NO Inhibition Assay (Griess) in LPS-Stimulated Macrophages c->d Active Compounds e Quantify % NO Inhibition d->e f Cytokine Profiling (ELISA) (e.g., TNF-α, IL-6) e->f Potent Inhibitors g NF-κB Pathway Analysis (e.g., Reporter Assay) f->g

Caption: A tiered workflow for evaluating pyrazole derivatives.

Foundational Assay: Antiproliferative Activity

The first critical step is to determine whether the synthesized derivatives possess antiproliferative activity. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13]

Principle of the MTT Assay

Metabolically active cells utilize mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This formazan can be solubilized and quantified by measuring its absorbance, allowing for a quantitative assessment of the compound's cytotoxic or cytostatic effects.

Protocol: Antiproliferative MTT Assay

Materials:

  • Human cancer cell lines (e.g., HCT116 - colorectal carcinoma, A549 - lung carcinoma, MCF-7 - breast adenocarcinoma). A diverse panel is recommended.[14][15][16][17]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: 10 mM stock solutions in sterile DMSO.

  • MTT Reagent: 5 mg/mL solution in sterile PBS, filter-sterilized.[18]

  • Solubilization Solution: DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol.[18]

  • 96-well flat-bottom sterile microplates.

G start Start seed 1. Seed Cells (5,000-10,000 cells/well) in 96-well plate start->seed incubate1 2. Incubate 24h (Allow attachment) seed->incubate1 treat 3. Treat with Compounds (Serial dilutions) Include Vehicle (DMSO) Control incubate1->treat incubate2 4. Incubate 48-72h treat->incubate2 add_mtt 5. Add MTT Solution (10 µL of 5 mg/mL) incubate2->add_mtt incubate3 6. Incubate 3-4h (Formazan formation) add_mtt->incubate3 solubilize 7. Solubilize Formazan (Add 150 µL DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read end End read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Perform a cell count and adjust the density to seed 5,000-10,000 cells per well in 100 µL of culture medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the 4-nitroso-1H-pyrazol-5-amine derivatives in culture medium from the 10 mM DMSO stock. Final concentrations might range from 0.1 to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Causality Check: It is critical to maintain a final DMSO concentration below 0.5% in all wells to prevent solvent-induced cytotoxicity, which could confound the results.[19] A "vehicle control" (medium with the same final DMSO concentration but no compound) is mandatory.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[13] Incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well.[18] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting Percent Viability against the log of the compound concentration and fitting the data to a non-linear regression curve (log[inhibitor] vs. response).

Table 1: Example Antiproliferative Activity Data for Pyrazole Derivatives

Compound Cell Line IC₅₀ (µM)
Derivative 1 HCT116 5.2 ± 0.4
Derivative 1 A549 12.8 ± 1.1
Derivative 1 MCF-7 8.1 ± 0.7
Derivative 2 HCT116 > 100
Derivative 2 A549 > 100
Derivative 2 MCF-7 > 100

| Doxorubicin (Control) | HCT116 | 0.8 ± 0.1 |

Mechanistic Assay: Nitric Oxide Inhibition

Compounds demonstrating significant antiproliferative activity should be evaluated for their anti-inflammatory potential. A primary mechanism for inflammation involves the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[20] The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (NO₂⁻), a stable and oxidized product of NO.[20][21][22]

Principle of the Griess Assay

This assay is a two-step diazotization reaction. In an acidic environment, nitrite reacts with sulfanilamide to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to form a colored azo compound that absorbs light at 540 nm.[21][22] The intensity of the color is directly proportional to the nitrite concentration in the sample.

Protocol: NO Inhibition in LPS-Stimulated Macrophages

Materials:

  • RAW 264.7 murine macrophage cell line.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Lipopolysaccharide (LPS) from E. coli.

  • Test Compounds and a known iNOS inhibitor (e.g., L-NAME) as a positive control.

  • Griess Reagent: A 1:1 mixture of Solution A (1% sulfanilamide in 2.5% phosphoric acid) and Solution B (0.1% NED in 2.5% phosphoric acid).[21]

  • Sodium Nitrite (NaNO₂) for standard curve.

G start Start seed 1. Seed RAW 264.7 Cells (1x10^5 cells/mL) in 96-well plate start->seed incubate1 2. Incubate 24h seed->incubate1 treat 3. Pre-treat with Compounds (1 hour) incubate1->treat stimulate 4. Stimulate with LPS (1 µg/mL) (Exclude non-stimulated control) treat->stimulate incubate2 5. Incubate 24h stimulate->incubate2 collect 6. Collect Supernatant (50 µL) incubate2->collect add_griess 7. Add Griess Reagent (50 µL) collect->add_griess incubate3 8. Incubate 10 min (Room Temp, Dark) add_griess->incubate3 read 9. Read Absorbance (540 nm) incubate3->read end End read->end

Caption: Workflow for the Griess assay in macrophage cells.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[21]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control wells.

    • Causality Check: LPS is a potent inducer of iNOS expression and subsequent NO production in macrophages. Comparing LPS-stimulated cells to non-stimulated cells is essential to confirm that the measured nitrite is a result of the inflammatory stimulus.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Griess Reaction:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Griess Reagent to each well.[21]

    • Incubate at room temperature for 10 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to quantify the nitrite concentration in the samples.

Data Analysis and Presentation
  • Quantify Nitrite: Use the linear regression equation from the sodium nitrite standard curve to calculate the nitrite concentration in each sample.

  • Calculate Percent Inhibition:

    • Percent NO Inhibition = [(NO in LPS-only cells - NO in Treated cells) / (NO in LPS-only cells)] x 100

Table 2: Example Nitric Oxide Inhibition Data

Compound Concentration (µM) Nitrite (µM) % NO Inhibition
Control (No LPS) - 1.5 ± 0.2 -
LPS Only - 45.2 ± 3.1 0%
Derivative 1 1 33.8 ± 2.5 25.2%
Derivative 1 10 15.1 ± 1.8 66.6%
Derivative 1 50 5.6 ± 0.9 87.6%

| L-NAME (Control) | 100 | 4.2 ± 0.5 | 90.7% |

Advanced Mechanistic Insight: NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are master regulators of inflammation and are constitutively active in many cancers, promoting cell proliferation and survival.[7][8][9] LPS stimulation of macrophages activates NF-κB, leading to the transcription of pro-inflammatory genes, including iNOS and cytokines like TNF-α and IL-6.[10][11] Therefore, investigating whether the anti-inflammatory effects of the pyrazole derivatives are mediated through inhibition of the NF-κB pathway is a logical next step.

Hypothesized Mechanism of Action

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by Inhibitor of κB (IκB) proteins. Upon stimulation (e.g., by LPS via TLR4), the IKK complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, freeing the NF-κB (p65/p50) dimer to translocate to the nucleus and initiate gene transcription.[8][9] The 4-nitroso-1H-pyrazol-5-amine derivatives could potentially interfere with this pathway at several nodes, such as inhibiting IKK activation or preventing IκBα degradation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 Receptor lps->tlr4 Binds ikk IKK Complex tlr4->ikk Activates ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc Translocation proteasome Proteasome compound Pyrazole Derivative compound->ikk Inhibition? compound->ikb_nfkb Stabilization? ikb_nfkb->nfkb ikb_nfkb->proteasome Ubiquitination & Degradation of IκBα dna DNA nfkb_nuc->dna Binds to Promoter genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) dna->genes Transcription

Caption: Hypothesized inhibition of the canonical NF-κB pathway.
Recommended Assays for Pathway Validation
  • ELISA for Pro-inflammatory Cytokines: Quantify the levels of key NF-κB target gene products, such as TNF-α and IL-6, in the supernatants from the NO inhibition experiment. A significant reduction in these cytokines would further support an anti-inflammatory mechanism. The sandwich ELISA is the gold standard for this purpose.[23][24][25][26]

  • Western Blot Analysis: Probe for levels of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates. A compound that inhibits the NF-κB pathway upstream would be expected to decrease the levels of p-IκBα and prevent the degradation of total IκBα.

  • NF-κB Reporter Assay: Use a cell line stably transfected with a reporter gene (e.g., luciferase) under the control of an NF-κB response element. A reduction in reporter gene activity in the presence of the compound would provide direct evidence of NF-κB pathway inhibition.

References

  • Lee, J. Y., & Kim, J. H. (2016). Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches. Journal of Life Science, 26(3), 359-366. [Link]

  • Taniguchi, K., & Karin, M. (2018). NF-κB signaling in inflammation and cancer. The Journal of Biochemistry, 164(1), 13-22. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Aggarwal, B. B. (2011). NF-κB in Cancer: A Matter of Life and Death. Cancer Discovery, 1(6), 469-471. [Link]

  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Merck Millipore. [Link]

  • Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. Cyrusbioscience. [Link]

  • Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). Assay Genie. [Link]

  • Xia, L., et al. (2018). Role of the NFκB-signaling pathway in cancer. OncoTargets and Therapy, 11, 2063–2073. [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Yu, H., et al. (2020). The NF-κB Signaling Pathway, the Microbiota, and Gastrointestinal Tumorigenesis: Recent Advances. Frontiers in Immunology, 11, 565835. [Link]

  • EPO Berlin Buch GmbH. (n.d.). Cell based in vitro assays & molecular analyses. EPO Berlin Buch GmbH. [Link]

  • BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. BioAssay Systems. [Link]

  • Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. Methods in molecular biology (Clifton, N.J.), 422, 23-38. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Leng, S. X., et al. (2008). ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. The journals of gerontology. Series A, Biological sciences and medical sciences, 63(8), 879-884. [Link]

  • Al-Sanea, M. M., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 442. [Link]

  • Hayrapetyan, H., et al. (2023). Optimizing methods for profiling cytokines in cultures of human cancer cell lines. Uppsala University. [Link]

  • Eboh, A. S., et al. (2018). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. The Journal of Phytopharmacology, 7(5), 445-450. [Link]

  • Ly, T. N., et al. (1998). The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts? Planta Medica, 64(5), 475-477. [Link]

  • Das, S., et al. (2016). Nitric oxide (NO) scavenging assay, following Griess reagent method. ResearchGate. [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Nitric oxide detection methods in vitro and in vivo. Methods in molecular biology (Clifton, N.J.), 396, 153-167. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). Cell Biolabs, Inc.. [Link]

  • Uspenskiy, A. D., et al. (2023). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Molecules, 28(7), 3163. [Link]

  • Chen, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8844. [Link]

  • Carrión, M. D., et al. (2013). Synthesis and biological evaluation of 4,5-dihydro-1H-pyrazole derivatives as potential nNOS/iNOS selective inhibitors. Part 2: Influence of diverse substituents in both the phenyl moiety and the acyl group. Bioorganic & medicinal chemistry, 21(14), 4132-4142. [Link]

  • Bîcu, E., et al. (2022). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 27(18), 5894. [Link]

  • Aneja, R., et al. (2014). Synthesis and evaluation of antiproliferative activity of a novel series of hydroxychavicol analogs. European journal of medicinal chemistry, 77, 323-332. [Link]

  • American Chemical Society. (2024). A Dual-Function Indole-Benzimidazole Hybrid: Lipid Droplet Imaging and Anticancer Potential. ACS Omega, 9(12), 14261-14271. [Link]

  • Guchhait, G., et al. (2016). Synthesis and Antiproliferative and Metabolic Evaluations of Novel Securinine Derivatives. ACS Medicinal Chemistry Letters, 7(3), 303-308. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive, 1(1), 1-20. [Link]

  • El-Sayed, W. A., & Al-Omair, M. A. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Mini-Reviews in Organic Chemistry, 15(4), 285-298. [Link]

  • ResearchGate. (2024). Design, synthesis and biological evaluation of 1H-pyrazole-5-carboxamide derivatives as potential fungicidal and insecticidal agents. ResearchGate. [Link]

  • PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. PubMed. [Link]

Sources

Application

Application Note: A Detailed Protocol for the Synthesis of 4-nitroso-1H-pyrazol-5-amine via Electrophilic Nitrosation

Abstract: This document provides a comprehensive guide for the synthesis of 4-nitroso-1H-pyrazol-5-amine, a key heterocyclic intermediate in medicinal and materials chemistry. The protocol focuses on the electrophilic ni...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the synthesis of 4-nitroso-1H-pyrazol-5-amine, a key heterocyclic intermediate in medicinal and materials chemistry. The protocol focuses on the electrophilic nitrosation of 5-aminopyrazole using sodium nitrite and acetic acid. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and outline critical safety precautions and characterization methods. This guide is intended for researchers and professionals in organic synthesis and drug development, offering field-proven insights to ensure a reliable and efficient preparation of the target compound.

Introduction and Scientific Context

4-nitroso-1H-pyrazol-5-amine is a nitrogen-containing heterocyclic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a pyrazole ring functionalized with both a nitroso (-NO) and an amino (-NH2) group, makes it a versatile precursor for constructing more complex molecular architectures.[1] Specifically, this compound serves as a crucial building block in the development of novel pyrazole-based covalent thrombin inhibitors and in the regiospecific synthesis of fused heterocyclic systems like 1H-pyrazolo[3,4-b]quinoxalines, which have applications in materials science due to their fluorescent properties.[1]

The synthesis described herein employs a classic and efficient method: the direct nitrosation of an electron-rich aromatic system. The regioselective introduction of a nitroso group at the C4 position of a 5-aminopyrazole scaffold is achieved through electrophilic nitrosation. This reaction leverages the high nucleophilicity of the pyrazole C4 position, which is significantly activated by the electron-donating amino group at the adjacent C5 position. Using readily available reagents like sodium nitrite and acetic acid, this protocol offers a straightforward and scalable route to this valuable intermediate.

Reaction Mechanism: Electrophilic Aromatic Substitution

The core of this synthesis is an electrophilic aromatic substitution reaction. The process is initiated by the in-situ generation of the nitrosating agent from sodium nitrite and acetic acid.

  • Formation of the Electrophile: Acetic acid protonates sodium nitrite (NaNO₂) to form nitrous acid (HNO₂). In the acidic medium, nitrous acid is further protonated and subsequently loses a water molecule to generate the highly electrophilic nitrosonium ion (NO⁺).

  • Nucleophilic Attack: The pyrazole ring, activated by the electron-donating 5-amino group, acts as a nucleophile. The C4 position, being electron-rich, attacks the nitrosonium ion. This step forms a resonance-stabilized intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A base (such as water or the acetate anion) abstracts a proton from the C4 position of the sigma complex, restoring the aromaticity of the pyrazole ring and yielding the final product, 4-nitroso-1H-pyrazol-5-amine.

Reaction_Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2 & 3: Nitrosation & Rearomatization NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 + H⁺ (from HOAc) HOAc Acetic Acid (CH₃COOH) NO_plus Nitrosonium Ion (NO⁺) HNO2->NO_plus + H⁺, - H₂O Pyrazolamine 5-Aminopyrazole Sigma_Complex Sigma Complex (Intermediate) Pyrazolamine->Sigma_Complex + NO⁺ Product 4-Nitroso-1H-pyrazol-5-amine Sigma_Complex->Product - H⁺ G start Start prep_pyrazole 1. Dissolve 5-aminopyrazole in 20 mL of 50% aq. acetic acid in a 3-neck RBF. start->prep_pyrazole cool 2. Cool the solution to 0-5 °C using an ice bath. prep_pyrazole->cool add_nitrite 4. Add nitrite solution dropwise to the pyrazole solution over 20-30 min, maintaining temp < 5 °C. cool->add_nitrite prep_nitrite 3. Prepare a solution of Sodium Nitrite in 10 mL of deionized water. prep_nitrite->add_nitrite react 5. Stir the mixture at 0-5 °C for an additional 1-2 hours. add_nitrite->react isolate 6. Collect the precipitate by vacuum filtration. react->isolate wash 7. Wash the solid with ice-cold deionized water. isolate->wash dry 8. Dry the product under vacuum to a constant weight. wash->dry end End: Purified Product dry->end

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-nitroso-1H-pyrazol-5-amine Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of 4-nitroso-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-nitroso-1H-pyrazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. Here, we address common challenges and frequently asked questions in a direct Q&A format, moving from foundational principles to advanced troubleshooting.

Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4-nitroso-1H-pyrazol-5-amine?

The synthesis is typically a two-stage process.[1]

  • Formation of the Pyrazole Ring: The core of the molecule, 5-amino-1H-pyrazole, is first synthesized. The most versatile and common method involves the condensation reaction between a hydrazine and a β-ketonitrile or a related malononitrile derivative.[2][3] This reaction proceeds via a hydrazone intermediate which then undergoes intramolecular cyclization.[2][3]

  • C4-Nitrosation: The 5-aminopyrazole intermediate is then functionalized. A nitroso group (-N=O) is introduced at the C4 position of the pyrazole ring through an electrophilic substitution reaction.[1] This step leverages the high nucleophilicity of the C4 position, which is strongly activated by the electron-donating amino group at C5.[1]

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Pyrazole Ring Formation cluster_1 Stage 2: C4-Nitrosation cluster_2 Stage 3: Purification A Hydrazine C Condensation & Cyclization A->C B β-Ketonitrile B->C D 5-amino-1H-pyrazole (Intermediate) C->D F Electrophilic Substitution D->F E Nitrosating Agent (e.g., NaNO₂ / Acid) E->F G Crude Product H Recrystallization/ Chromatography G->H I 4-nitroso-1H-pyrazol-5-amine (Final Product) H->I

Caption: General workflow for the synthesis of 4-nitroso-1H-pyrazol-5-amine.

Q2: What is the mechanism of the C4-nitrosation step?

The nitrosation is a classic electrophilic aromatic substitution reaction. The key steps are:

  • Generation of the Electrophile: In a common procedure, sodium nitrite (NaNO₂) is reacted with a strong mineral acid, such as hydrochloric acid (HCl), to generate nitrous acid (HONO) in situ. The nitrous acid is then protonated by the excess acid to form the highly electrophilic nitrosonium ion (NO⁺) or a related species.

  • Nucleophilic Attack: The electron-rich pyrazole ring, activated by the C5-amino group, acts as the nucleophile. The C4 position attacks the nitrosonium ion.

  • Rearomatization: The resulting intermediate (a Wheland-type intermediate) loses a proton from the C4 position to restore the aromaticity of the pyrazole ring, yielding the final 4-nitroso product.

G A NaNO₂ + HCl B HONO (Nitrous Acid) A->B C NO⁺ (Nitrosonium ion) B->C E Wheland Intermediate D 5-amino-1H-pyrazole (Nucleophile) D->E F 4-nitroso-1H-pyrazol-5-amine E->F

Caption: Simplified mechanism of electrophilic nitrosation on the 5-aminopyrazole ring.

Q3: Why is temperature control so critical during nitrosation?

Maintaining a low temperature, typically between -5°C and 5°C, is arguably the most critical parameter for achieving high yield and purity.[4]

  • Causality (Thermodynamics & Kinetics):

    • Stability of Nitrous Acid: Nitrous acid (HONO) is thermally unstable and readily decomposes at higher temperatures into water and various nitrogen oxides (N₂O₃, NO, NO₂). This decomposition not only consumes your nitrosating agent, reducing potential yield, but the resulting gases can cause pressure buildup and introduce unwanted side reactions.

    • Preventing Side Reactions: The primary side reaction of concern is the diazotization of the 5-amino group, which can occur if the temperature is too high or if there is a localized excess of nitrous acid. This leads to the formation of a diazonium salt, which is often unstable and can decompose or react further to form impurities.

    • Reaction Exothermicity: The nitrosation reaction is exothermic. Without external cooling (e.g., an ice-salt bath), the reaction's own heat generation can accelerate the decomposition of nitrous acid, creating a feedback loop that lowers yield and purity.

Troubleshooting and Optimization Guide
Q4: My yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a common problem that can often be traced back to a few key areas. Use the following guide to diagnose the issue.

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_workup Workup & Isolation Start Low Yield Observed Reagent_Purity Impure Starting Material? (5-aminopyrazole) Start->Reagent_Purity Reagent_Quality Degraded NaNO₂? Start->Reagent_Quality Temp Temperature > 5°C? Start->Temp Addition NaNO₂ added too quickly? Start->Addition pH Incorrect pH? Start->pH Isolation Product lost during extraction/filtration? Start->Isolation Decomp Product decomposition during purification? Start->Decomp

Caption: Troubleshooting logic for diagnosing low reaction yield.

Detailed Troubleshooting Steps:

Potential Cause Explanation & Validation Recommended Solution
Incorrect Temperature The most frequent culprit. If the temperature rises above 5°C, nitrous acid decomposes, and side reactions like diazotization increase.Use an ice-salt or acetone-dry ice bath for better temperature control. Monitor the internal reaction temperature with a low-temperature thermometer.
Rapid Reagent Addition Adding the sodium nitrite solution too quickly creates localized "hot spots" and high concentrations of nitrous acid, leading to decomposition and side products.Add the NaNO₂ solution dropwise over 30-60 minutes, ensuring the temperature never exceeds the set limit. Vigorous stirring is essential for rapid heat and mass transfer.
Impure Starting Material The purity of the 5-amino-1H-pyrazole is paramount. Impurities can interfere with the reaction or co-precipitate with the product.Confirm the purity of your 5-aminopyrazole starting material via NMR or melting point analysis. Recrystallize if necessary before proceeding.
Incorrect pH / Acidity Sufficient acid is needed to convert all the nitrite to nitrous acid. Too much acid can sometimes lead to other issues, while too little will result in an incomplete reaction.Ensure at least two molar equivalents of acid are used relative to sodium nitrite. The pH should be strongly acidic.
Product Loss During Workup The product has some solubility in water and organic solvents. Excessive washing or use of improper solvents can lead to significant loss.Minimize the volume of cold water used for washing the filtered product. If performing an extraction, ensure the correct solvent is used and perform multiple extractions with smaller volumes.
Q5: I see an unexpected color during the reaction (e.g., brown gas). What does this signify?

A faint blue or green color in the solution is expected as the 4-nitroso product forms.[5] However, the evolution of brown gas (nitrogen dioxide, NO₂) is a clear indicator that the reaction temperature is too high. This gas is a product of the decomposition of nitrous acid.

  • Immediate Action: If you observe brown fumes, your reaction is failing. Immediately enhance your cooling to bring the temperature back below 5°C. While the yield will likely be compromised for this batch, it may be partially salvageable. For future runs, this observation confirms that your cooling protocol is insufficient.

Q6: Can this synthesis be performed as a one-pot or "telescoping" process?

Yes, a telescoping synthesis is a highly efficient method for producing derivatives of this compound and has been patented for industrial applications.[1][4] In this approach, multiple reaction steps are performed sequentially in the same reactor without isolating the intermediates.

A typical telescoping process might involve:

  • Synthesis of the 5-aminopyrazole from hydrazine and a β-ketoester in a suitable solvent.[4]

  • After confirming the completion of the first step (e.g., via TLC or HPLC), the reaction mixture is cooled.

  • The acid and nitrosating agent (e.g., sodium nitrite or an alkyl nitrite like 3-methylbutyl nitrite) are added directly to the cooled mixture to perform the C4-nitrosation.[4]

  • The final product is then isolated directly from the one-pot reaction mixture.

  • Key Advantage: This method significantly improves efficiency by reducing handling, minimizing solvent waste, and shortening the overall process time.[1]

  • Consideration: This requires careful process control, as impurities from the first step will carry over into the second. It is best suited for reactions that are known to be high-yielding and clean.

Experimental Protocols
Protocol 1: Standard Synthesis of 4-nitroso-1H-pyrazol-5-amine

This protocol is based on the nitrosation of a pre-synthesized 5-aminopyrazole intermediate.

Materials:

  • 5-amino-1H-pyrazole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 5-amino-1H-pyrazole (1.0 eq) in a mixture of water and concentrated HCl (2.5 eq) at room temperature.

  • Cooling: Cool the solution to 0°C to -5°C using an ice-salt bath. Ensure the solution is stirring vigorously.

  • Nitrosating Solution: In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.

  • Addition: Transfer the sodium nitrite solution to the dropping funnel and add it dropwise to the stirred pyrazole solution over approximately 45-60 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 5°C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours to ensure the reaction goes to completion. The solution may develop a characteristic blue or green color.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold water to remove residual acid and salts, followed by a wash with a small amount of a cold, non-polar solvent (like cold ethanol) if necessary.

  • Drying: Dry the product under vacuum to a constant weight.

Protocol 2: Characterization
  • Appearance: The final product is typically a colored solid.

  • Tautomerism: Be aware that 4-nitroso-5-aminopyrazoles can exist as a mixture of amino/nitroso and imino/oxime tautomers, which can be influenced by the solvent.[5][6] The amino/nitroso form is generally predominant.[6]

  • Protonation: The molecule is basic and will be protonated in strong acid. Studies have shown that protonation occurs on the oxygen atom of the nitroso group.[5][6]

References
  • Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. Retrieved from [Link]

  • Höhn, H. (2013). Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts. Google Patents.
  • Arulsamy, N., & Bohle, D. S. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. The Journal of Organic Chemistry, 68(23), 8831–8837. Retrieved from [Link]

  • El-Sattar, N. E. A., & Aly, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 169–193. Retrieved from [Link]

  • Arulsamy, N., & Bohle, D. S. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. ResearchGate. Retrieved from [Link]

  • IntechOpen. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. Retrieved from [Link]

  • Frontiers. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Retrieved from [Link]

  • ResearchGate. (2020). Modification of N-Functionalized 4-Nitroso-1H-pyrazoles. Retrieved from [Link]

  • Beilstein Journals. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Handling, Storage, and Troubleshooting for 4-Nitroso-1H-pyrazol-5-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent yields or unexpected side products when utilizing 4-nitroso-1H-pyrazol-5-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience inconsistent yields or unexpected side products when utilizing 4-nitroso-1H-pyrazol-5-amine (also known as 5-amino-4-nitroso-1H-pyrazole).

This compound is a highly valuable building block for synthesizing fused heterocycles, such as pyrazolo[3,4-b]pyrazines, which are critical in the development of mGluR5 negative allosteric modulators and other pharmaceuticals[1]. However, the nitroso (-NO) functional group is notoriously reactive. This guide is designed to provide you with a self-validating system of protocols, explaining the chemical causality behind every handling step to ensure the scientific integrity of your assays.

Part 1: The Chemistry of Degradation (Understanding the Causality)

To prevent degradation, we must first understand the mechanisms driving it. 4-nitroso-1H-pyrazol-5-amine is susceptible to three primary instability pathways:

  • Oxidation (The +16 Da Shift): The nitroso group is highly susceptible to oxidation, converting into a nitro group (-NO₂) in the presence of atmospheric oxygen or peroxyl radicals[2]. This is an irreversible process that permanently inactivates the building block for subsequent condensation reactions.

  • Dimerization (Azodioxy Formation): Nitroso compounds exhibit an ambivalent chemical nature. In the solid state or in concentrated solutions, the nitrogen atom of one nitroso group can act as a nucleophile and attack another, forming a covalent N=N bond to create an azodioxy dimer[3]. This dimerization is often accompanied by a distinct color change: monomers are typically blue or green, while dimers are yellowish or colorless[3].

  • Photolytic Dissociation: Exposure to UV or visible light triggers the photodissociation of these azodioxy dimers back into highly reactive monomers[3]. If this occurs in the presence of oxygen or moisture, it rapidly initiates radical degradation cascades.

DegradationPathways Monomer 4-Nitroso Monomer (Blue/Green, Reactive) Dimer Azodioxy Dimer (Yellow/Colorless, Stable) Monomer->Dimer Concentrated / Cold (Nucleophilic Attack) Oxidized 4-Nitro Derivative (+16 Da, Inactive) Monomer->Oxidized O2 / Peroxyl Radicals (Oxidation) Radicals Radical Intermediates (Degradation) Monomer->Radicals Light + O2 (Photodegradation) Dimer->Monomer Heat / Photolysis (UV/Vis Light)

Fig 1. Chemical degradation and dimerization pathways of 4-nitroso-1H-pyrazol-5-amine.

Part 2: Quantitative Storage Parameters

To kinetically halt these degradation pathways, environmental variables must be strictly controlled. Below is the validated data matrix for storage conditions.

Storage ParameterRecommended ConditionCausality / Scientific RationaleShelf-Life Expectancy
Temperature -80°C (Long-term)Deep freezing arrests the thermal energy required for both oxidation and monomer-dimer interconversion[1].> 12 Months
Atmosphere Argon (Ar) GasArgon is heavier than Nitrogen (N₂) and effectively blankets the solid powder, displacing oxidative O₂[2].N/A
Light Exposure Amber Glass / FoilBlocks UV/Vis photons, preventing the photolytic cleavage of the stable azodioxy dimers[3].N/A
Moisture < 10% RH (Desiccant)Prevents water-catalyzed tautomerization between the amino and nitroso groups.N/A

Part 3: Standard Operating Protocols (SOPs)

Protocol A: Inert Aliquoting of Bulk Powder

Do not continuously open and close the main bulk container. Repeated exposure to ambient air introduces condensation (moisture) and oxygen, accelerating degradation.

  • Preparation: Place the unopened bulk bottle of 4-nitroso-1H-pyrazol-5-amine, a rack of pre-weighed amber glass vials, PTFE-lined caps, and a micro-spatula into a glove box.

  • Purging: Purge the glove box with high-purity Argon (Ar) for a minimum of 15 minutes. Causality: Argon's higher density ensures it settles over the open vials, providing a superior protective blanket compared to Nitrogen.

  • Dispensing: Open the bulk container and rapidly dispense single-use aliquots (e.g., 50 mg - 100 mg) into the amber vials.

  • Sealing: Cap the vials tightly while still under the Argon atmosphere. Wrap the cap junctions with Parafilm.

  • Storage: Transfer the sealed vials into a secondary container filled with indicating silica gel (desiccant) and immediately store at -80°C[1].

AliquotingWorkflow Bulk Bulk Reagent (Received on Dry Ice) GloveBox Glove Box / Glove Bag (Argon Atmosphere) Bulk->GloveBox Transfer Unopened Aliquots Amber Glass Vials (Single-Use Aliquots) GloveBox->Aliquots Weigh & Dispense Desiccator Vacuum Desiccator (Remove Moisture) Aliquots->Desiccator Seal with PTFE Caps Storage -80°C Freezer (Long-Term Storage) Desiccator->Storage Store in Darkness

Fig 2. Step-by-step inert atmosphere aliquoting and storage workflow to prevent oxidation.

Protocol B: Reconstitution for Synthesis
  • Equilibration: Remove a single-use aliquot from the -80°C freezer. Crucial Step: Allow the vial to sit in a dark desiccator at room temperature for 30 minutes before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, ruining the reagent.

  • Dissolution: Dissolve the powder in a degassed solvent (e.g., anhydrous DMF or Ethanol) immediately prior to your coupling or cyclization reaction.

  • Usage: Do not store the compound in solution. Nitroso compounds degrade exponentially faster in the solution phase due to increased molecular mobility and dissolved oxygen.

Part 4: Troubleshooting & FAQs

Q1: My newly purchased batch is yellowish-white, but my previous batch was slightly green. Is the new batch degraded? A: Not necessarily. This is a classic manifestation of the nitroso monomer-dimer equilibrium. The blue/green hue indicates the presence of the free nitroso monomer, while the yellowish/colorless state indicates it has formed an azodioxy dimer[3]. Both forms are synthetically viable, as the dimer will dissociate back into the reactive monomer upon gentle heating or dissolution during your reaction.

Q2: My LC-MS analysis of the starting material shows a primary peak with a mass shift of +16 Da. What happened? A: A +16 Da shift is the diagnostic signature of oxidation. Your 4-nitroso-1H-pyrazol-5-amine (M.W. ~112.09) has oxidized into 4-nitro-1H-pyrazol-5-amine (M.W. ~128.09)[2]. This occurs if the storage vial was not properly purged with Argon or if the sample was left exposed to ambient air on the benchtop. The oxidized batch must be discarded, as the nitro group will not undergo the required condensation reactions.

Q3: Can I prepare a 100 mM stock solution in DMSO and store it at -20°C for future use? A: We strongly advise against this. While storing membrane pellets or stable biologicals in DMSO at -80°C is standard[1], reactive C-nitroso compounds are highly unstable in solution. DMSO can act as an oxygen carrier, and the proximity of the amine and nitroso groups in solution promotes rapid intermolecular polymerization. Always prepare solutions fresh.

Q4: I need to run a reaction that requires the monomeric form, but my solid is entirely dimerized. How do I force dissociation? A: Azodioxy dimers thermally dissociate. You can gently warm the reaction mixture (typically 40°C - 60°C is sufficient to shift the equilibrium)[3]. Ensure this heating is done under a strict Nitrogen or Argon atmosphere to prevent the newly formed, highly reactive monomers from immediately oxidizing.

References

  • Journal of Medicinal Chemistry (ACS Publications) : Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator. ACS. Available at:[Link]

  • Molecules (MDPI) : Aromatic C-Nitroso Compounds and Their Dimers: A Model for Probing the Reaction Mechanisms in Crystalline Molecular Solids. MDPI. Available at:[Link]

  • Chemical Reviews (NIH/PMC) : Preparations of C-Nitroso Compounds. National Institutes of Health. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 4-Nitroso-1H-pyrazol-5-amine Isolation &amp; Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized, nitrogen-rich heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation of highly functionalized, nitrogen-rich heterocycles. 4-Nitroso-1H-pyrazol-5-amine is a critical intermediate in the synthesis of complex pharmaceuticals, including pyrazolopyrazine-based allosteric modulators[1].

Due to the presence of both an amine group and a nitroso group on a pyrazole ring, this compound exhibits unique amphoteric behavior and thermal sensitivity[2]. This guide is designed to move beyond basic protocols by explaining the thermodynamic and kinetic causality behind each step, ensuring your crystallization workflows are robust, reproducible, and self-validating.

Part 1: Physicochemical Properties & Crystallization Implications

Understanding the intrinsic properties of your target molecule is the first step in designing a successful crystallization system. All quantitative data and their direct implications on your workflow are summarized below.

PropertyValue / CharacteristicCrystallization Implication
Molecular Formula C3H5N5OHigh nitrogen content; prone to extensive hydrogen bonding networks.
Molecular Weight 113.11 g/mol Small molecular radius allows for rapid diffusion kinetics during crystal growth.
Solubility Profile Soluble in polar solvents (H₂O, EtOH); Insoluble in non-polar solvents[2].Ideal candidate for anti-solvent (EtOH/Heptane) or pH-shift crystallization.
Isoelectric Point (pI) ~pH 3.5Crucial target pH for maximizing aqueous precipitation and yield recovery[1].
Stability Sensitive to light and elevated temperatures[2].Strictly requires low-temperature vacuum drying and the use of amber glassware.
Part 2: Crystallization Workflow Visualization

The following diagram illustrates the optimized logical pathway for isolating 4-nitroso-1H-pyrazol-5-amine from a crude nitrosation reaction mixture.

CrystallizationWorkflow Crude Crude Reaction Mixture (Post-Nitrosation) Dissolution Aqueous Dissolution (H2O, T = 20°C) Crude->Dissolution Transfer pH_Adjust Isoelectric pH Adjustment (Dilute HCl to pH 3.0 - 4.0) Dissolution->pH_Adjust Solubilize Cooling Controlled Cooling (0 - 5 °C at 0.5 °C/min) pH_Adjust->Cooling Supersaturate Nucleation Seeding & Nucleation (Avoid Oiling Out) Cooling->Nucleation Phase Transition Filtration Vacuum Filtration & Cold Wash (EtOH/H2O) Nucleation->Filtration Crystal Growth Pure Pure Crystalline 4-nitroso-1H-pyrazol-5-amine Filtration->Pure Drying (Vacuum, Dark)

Figure 1: Optimized pH-shift and controlled-cooling crystallization workflow.

Part 3: Troubleshooting FAQs

Q1: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the Supersaturation Generation Rate (SGR) pushes the system into a metastable zone where the compound separates as a solvent-rich liquid rather than a solid crystal. For 4-nitroso-1H-pyrazol-5-amine, this typically happens if the acid (during pH adjustment) or anti-solvent is added too rapidly.

  • The Fix: Lower the SGR by using a syringe pump for additions. More importantly, introduce 1-2% (w/w) pure seed crystals just before the solution reaches its cloud point. Seeding provides a template for secondary nucleation, bypassing the high thermodynamic energy barrier of primary nucleation and forcing the system directly into ordered crystal growth.

Q2: I am experiencing poor yields during the aqueous workup. Where is my product going? A: You are likely losing product to the mother liquor due to imprecise pH control. Because the molecule contains both a basic amine and an acidic pyrazole proton, it is amphoteric. If the pH is too low (< 2), the amine protonates into a highly soluble hydrochloride salt. If the pH is too high (> 6), it remains too polar for efficient precipitation.

  • The Fix: Strictly titrate and maintain the pH between 3.0 and 4.0. Literature confirms that adjusting the aqueous solution of nitroso-pyrazolamines to pH 3–4 with dilute HCl neutralizes the molecule (reaching its isoelectric point), minimizing solvation and maximizing precipitation yield[1].

Q3: The isolated crystals are turning dark brown during the drying phase. Is the compound degrading? A: Yes. The nitroso (-NO) functional group is notoriously sensitive to environmental factors such as light and temperature[2]. Applying standard convection heat causes thermal oxidation or polymerization, which manifests as a dark color shift.

  • The Fix: Never dry this compound in a standard thermal oven. Always use a vacuum oven at ambient temperature (≤ 25 °C). The vacuum lowers the vapor pressure of the solvent, allowing it to evaporate without the need for thermal energy. Additionally, wrap the receiving flask in aluminum foil to protect the solid from ambient UV light.

Part 4: Step-by-Step Methodologies
Protocol A: Isoelectric pH-Shift Crystallization (Primary Isolation)

This self-validating protocol utilizes the amphoteric nature of the compound to drive isolation directly from the crude aqueous reaction mixture.

  • Aqueous Dissolution: Dissolve the crude 4-nitroso-1H-pyrazol-5-amine residue in deionized water at 20 °C. If lipophilic organic impurities are present, perform a pre-wash extraction with petroleum ether and discard the organic layer[1].

  • Isoelectric Titration: Equip the reactor with an overhead stirrer and a calibrated pH probe. Slowly add dilute aqueous hydrochloric acid (1M HCl) dropwise until the pH stabilizes exactly between 3.0 and 4.0[1]. Causality: This neutralizes the ionic charges on the molecule, drastically dropping its aqueous solubility.

  • Controlled Cooling: Initiate a linear cooling ramp to 0–5 °C at a rate of 0.5 °C/min. Causality: A slow cooling rate prevents localized supersaturation spikes, favoring the integration of molecules into a crystalline lattice rather than crashing out as an amorphous solid.

  • Isolation & Washing: Filter the resulting precipitate via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold water to remove residual inorganic salts.

  • Desiccation: Transfer the solid to a vacuum desiccator. Dry at 25 °C under high vacuum (≤ 10 mbar) while protected from light[2].

Protocol B: Anti-Solvent Recrystallization (Polishing Step)

Use this protocol if the primary isolation yields material with insufficient purity.

  • Solubilization: Dissolve the dried primary crystals in a minimal volume of absolute ethanol at 30 °C.

  • Anti-Solvent Addition: Under moderate stirring, add petroleum ether (or heptane) dropwise at a ratio of 1:3 (Ethanol:Anti-solvent). Stop the addition immediately when the solution becomes faintly turbid (the cloud point).

  • Seeding & Aging: Add 1% (w/w) seed crystals. Hold the temperature at 30 °C for 30 minutes to allow the seed bed to mature, then cool to 5 °C at 0.5 °C/min.

  • Harvesting: Filter the purified crystals, wash with cold petroleum ether, and dry under vacuum in the dark.

References[2] Title: 4-nitroso-1H-pyrazol-5-amine (EVT-13285480) Chemical Properties

Sources

Optimization

Technical Support Center: Scaling Up 4-Nitroso-1H-pyrazol-5-amine Synthesis

Welcome to the technical support guide for the laboratory-scale synthesis and scale-up of 4-nitroso-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the laboratory-scale synthesis and scale-up of 4-nitroso-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical applicability.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of 4-nitroso-1H-pyrazol-5-amine.

Q1: What is the most common synthetic route for 4-nitroso-1H-pyrazol-5-amine at a laboratory scale?

A1: The most prevalent and reliable method involves a two-step process. First is the formation of a 5-aminopyrazole precursor, followed by a regioselective nitrosation at the C4 position.[1] The synthesis often starts with the condensation of a β-ketonitrile or a related active methylene compound with hydrazine or a hydrazine derivative to form the 5-aminopyrazole ring.[2][3] The subsequent nitrosation is typically achieved using a nitrosating agent like sodium nitrite (NaNO₂) under acidic conditions or an alkyl nitrite such as tert-butyl nitrite or amyl nitrite.[1][4] The electron-donating nature of the 5-amino group activates the C4 position of the pyrazole ring, making it highly susceptible to electrophilic attack by the nitrosating agent.[5]

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several safety measures are paramount. When working with hydrazines, it is crucial to use a well-ventilated fume hood as they are toxic and potentially carcinogenic. Nitrosating agents and the resulting nitroso compounds should be handled with care as they are often reactive and potentially explosive, especially when dry.[6][7] Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, is mandatory.[8][9] It is also advisable to have an emergency plan and access to a safety shower and eyewash station.

Q3: What are the expected yield and purity for this reaction?

A3: Yields can vary significantly based on the specific reagents, reaction conditions, and purification methods employed. With optimized procedures, yields for the nitrosation step can be good to excellent.[4] Purity is critical, especially for downstream applications in drug development. The crude product often requires purification, typically by recrystallization, to remove unreacted starting materials and side products. The final purity should be assessed using analytical techniques such as NMR, HPLC, and melting point analysis.[10][11]

Q4: Can this synthesis be performed as a one-pot reaction?

A4: Yes, "telescoping" or one-pot syntheses have been developed for derivatives of this compound, which can improve efficiency by minimizing the isolation of intermediates.[1][12] These processes integrate multiple steps, such as the initial condensation to form the pyrazole ring and the subsequent nitrosation, in a single reactor.[1] This approach can be particularly advantageous for scaling up the synthesis.[12]

II. Troubleshooting Guide

This section provides solutions to specific problems that may arise during the synthesis and scale-up of 4-nitroso-1H-pyrazol-5-amine.

Problem 1: Low or No Product Formation
Potential Cause Recommended Solution Scientific Rationale
Inefficient Nitrosation 1. Verify pH: Ensure the reaction medium is sufficiently acidic (typically pH 3-5) for the formation of the active nitrosating species (e.g., nitrous acid from sodium nitrite).[1] 2. Temperature Control: Maintain a low reaction temperature (typically 0-5 °C) during the addition of the nitrosating agent to prevent decomposition of nitrous acid and minimize side reactions.The formation of the electrophilic nitrosating agent is pH-dependent. Low temperatures increase the stability of the nitrosating agent and the diazonium intermediates that can form from the amine.
Degradation of Starting Material or Product 1. Monitor Reaction Time: Avoid prolonged reaction times, which can lead to decomposition. Monitor the reaction progress by TLC or LC-MS. 2. Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.5-aminopyrazoles and their nitroso derivatives can be susceptible to oxidation or other degradation pathways, especially at elevated temperatures or in the presence of reactive species.
Incorrect Reagent Stoichiometry 1. Accurate Measurement: Ensure precise measurement of all reagents. 2. Slight Excess of Nitrosating Agent: A small excess (e.g., 1.1-1.2 equivalents) of the nitrosating agent may be required to drive the reaction to completion.Proper stoichiometry is fundamental for any chemical reaction. A slight excess of one reagent can sometimes be beneficial, but a large excess can lead to side product formation.
Problem 2: Formation of Impurities and Side Products
Potential Cause Recommended Solution Scientific Rationale
Diazotization of the Amino Group 1. Controlled Addition: Add the nitrosating agent slowly and maintain a low temperature to minimize the formation of diazonium salts.The 5-amino group can also react with the nitrosating agent to form a diazonium salt, which can then undergo various undesired reactions.[4]
Formation of Oxime Tautomer 1. Purification: The desired nitroso product may exist in equilibrium with its oxime tautomer.[13][14] Purification by recrystallization from an appropriate solvent can often isolate the desired isomer.The tautomeric equilibrium between the nitroso and oxime forms is influenced by factors such as solvent and pH.[13][14]
Over-Nitrosation or Other Side Reactions 1. Careful Control of Conditions: Adhere strictly to the optimized reaction temperature, time, and stoichiometry.Deviations from established protocols can open up pathways to various side products, reducing the yield and purity of the desired compound.
Problem 3: Challenges in Product Isolation and Purification
Potential Cause Recommended Solution Scientific Rationale
Product is an Oil or Gummy Solid 1. Trituration: Attempt to induce crystallization by triturating the crude product with a non-polar solvent (e.g., hexanes, diethyl ether). 2. Solvent Screening for Recrystallization: Systematically test a range of solvents or solvent mixtures to find suitable conditions for recrystallization.The physical state of the crude product can be influenced by residual solvents or impurities. Trituration can help remove these, while a proper recrystallization solvent will allow for the formation of a crystalline solid.
Co-precipitation of Impurities 1. Slow Crystallization: Allow the recrystallization solution to cool slowly to promote the formation of pure crystals. 2. Activated Carbon Treatment: If colored impurities are present, a small amount of activated carbon can be added to the hot solution before filtration to adsorb them.Rapid crystallization can trap impurities within the crystal lattice. Slow cooling allows for more selective crystallization of the desired product. Activated carbon has a high surface area and can effectively remove colored organic impurities.
Product Instability During Purification 1. Avoid High Temperatures: If the product is thermally sensitive, use low-temperature purification techniques such as cold filtration and avoid prolonged heating during recrystallization. 2. Minimize Exposure to Light and Air: Protect the product from light and air, especially during long-term storage, to prevent degradation.Some organic molecules, particularly those with nitroso groups, can be sensitive to heat, light, and air.

III. Experimental Workflow and Diagrams

General Experimental Protocol for Nitrosation
  • Dissolution: Dissolve the 5-aminopyrazole starting material in an appropriate acidic solvent (e.g., acetic acid, dilute HCl) in a reaction vessel equipped with a magnetic stirrer and a thermometer.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Preparation of Nitrosating Agent: Prepare a solution of sodium nitrite in water.

  • Slow Addition: Add the sodium nitrite solution dropwise to the cooled pyrazole solution, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for the specified time, monitoring the progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench any excess nitrosating agent by adding a small amount of urea or sulfamic acid.

  • Isolation: Isolate the crude product by filtration.

  • Purification: Purify the crude product by recrystallization from a suitable solvent.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart Start Start Synthesis CheckYield Low or No Product? Start->CheckYield CheckPurity Impure Product? CheckYield->CheckPurity No Nitrosation Optimize Nitrosation: - Verify pH (3-5) - Maintain 0-5°C CheckYield->Nitrosation Yes CheckIsolation Isolation Issues? CheckPurity->CheckIsolation No SideReactions Minimize Side Products: - Slow, cold addition of NaNO2 - Strict control of conditions CheckPurity->SideReactions Yes Success Successful Synthesis CheckIsolation->Success No Purification Improve Purification: - Trituration/Solvent screen - Slow crystallization - Use activated carbon CheckIsolation->Purification Yes Degradation Prevent Degradation: - Monitor reaction time - Use inert atmosphere Nitrosation->Degradation Stoichiometry Verify Stoichiometry: - Accurate measurements - Slight excess of NaNO2 Degradation->Stoichiometry Stoichiometry->Start Re-attempt SideReactions->Purification Purification->Start Re-attempt Stability Address Instability: - Low-temperature purification - Protect from light and air Purification->Stability Stability->Start Re-attempt

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis of 4-nitroso-1H-pyrazol-5-amine.

IV. References

  • El-Malah, A. A. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Journal of Heterocyclic Chemistry, 57(5), 1946-1965. Retrieved from [Link]

  • L'Oreal. (2014). Telescoping synthesis of 5-amino-4-nitroso-1-alkyl-1h-pyrazole salts. Google Patents. Retrieved from

  • Shao, X., et al. (2016). Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety. Molecules, 21(11), 1450. Retrieved from [Link]

  • García, M. A., et al. (2003). Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism. The Journal of Organic Chemistry, 68(23), 8847-8853. Retrieved from [Link]

  • Pevzner, M. S. (1997). Nitropyrazoles. Russian Chemical Bulletin, 46(6), 991-1019. Retrieved from [Link]

  • Elassar, A. Z. A., & El-Khair, A. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 195-210. Retrieved from [Link]

  • García, M. A., et al. (2003). Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism. Request PDF. Retrieved from [Link]

  • Shao, X., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. Molecules, 21(3), 289. Retrieved from [Link]

  • Zaleska, M., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 5(2), 107-115. Retrieved from [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8. Retrieved from [Link]

  • Al-Omran, F., & El-Khair, A. A. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 13(12), 3065-3084. Retrieved from [Link]

  • Kanishchev, O. S., et al. (2011). Synthesis, Structure, and Properties of Pyrazole-4-carbaldehyde Oximes. Request PDF. Retrieved from [Link]

  • Al-Omran, F. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Retrieved from [Link]

  • Wang, R., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 13(18), 4053. Retrieved from [Link]

  • Vorona, S. L., et al. (2024). Modification of N-Functionalized 4-Nitroso-1H-pyrazoles. Request PDF. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances, 13(15), 10143-10153. Retrieved from [Link]

  • Boyer, J. H. (2008). Preparations of C-Nitroso Compounds. Chemical Reviews, 80(6), 495-561. Retrieved from [Link]

  • Klapötke, T. M., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(46), eadj8911. Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2023). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Handling and stability best practices for 4-nitroso-1H-pyrazol-5-amine

Welcome to the technical support center for 4-nitroso-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of thi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-nitroso-1H-pyrazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. Given the limited specific data available for 4-nitroso-1H-pyrazol-5-amine, this guide synthesizes information from related compounds, such as 4-nitro-1H-pyrazol-5-amine, and general principles for handling N-nitroso and pyrazole derivatives.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the primary hazards associated with 4-nitroso-1H-pyrazol-5-amine?

A1: While specific toxicological data for 4-nitroso-1H-pyrazol-5-amine is not thoroughly investigated, the presence of the N-nitroso functional group suggests that it should be handled as potentially toxic and carcinogenic.[1][2][3] N-nitroso compounds are a class of chemicals known for their carcinogenic properties.[1][2] Additionally, related nitro-pyrazole compounds are known to be energetic materials, indicating a potential for thermal instability.[4][5][6][7] Therefore, it is crucial to handle this compound with appropriate safety precautions.

Q2: How should I store 4-nitroso-1H-pyrazol-5-amine?

A2: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] Keep away from heat, sparks, open flames, and incompatible materials such as strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[10] Given the potential for thermal sensitivity, storage at reduced temperatures (e.g., in a refrigerator) is advisable.

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: A comprehensive approach to PPE is essential. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.[10][11]

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A lab coat or chemical-resistant apron.[3][11]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[3] If there is a risk of dust formation, a respirator may be necessary.

Q4: What should I do in case of a spill?

A4: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.

Q5: How should I dispose of waste containing 4-nitroso-1H-pyrazol-5-amine?

A5: Dispose of waste in accordance with local, state, and federal regulations.[10] It is recommended to use a licensed professional waste disposal service.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected Color Change (e.g., darkening) Decomposition due to exposure to light, heat, or incompatible materials.Store the compound in a dark, cool, and dry place. Ensure that all handling equipment is clean and free of contaminants. Prepare solutions fresh for use.
Poor Solubility The compound may have limited solubility in certain solvents.Experiment with different solvents or solvent mixtures. Gentle heating or sonication may aid dissolution, but be cautious due to potential thermal instability.
Inconsistent Experimental Results Degradation of the compound, leading to reduced purity and reactivity.Always use freshly prepared solutions. Monitor the purity of the compound periodically using appropriate analytical techniques (e.g., HPLC, NMR).
Formation of Gaseous Byproducts Thermal decomposition, which can release nitrogen oxides.Handle the compound in a well-ventilated fume hood. Avoid excessive heating.

Experimental Protocols

Protocol 1: Safe Weighing and Handling of Solid 4-nitroso-1H-pyrazol-5-amine
  • Preparation: Before handling, ensure you are wearing the appropriate PPE (safety goggles, lab coat, and chemical-resistant gloves).

  • Work Area: Conduct all handling within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Weighing: Use a tared, sealed container to weigh the desired amount of the compound. This minimizes exposure and prevents contamination.

  • Transfer: Carefully transfer the solid to your reaction vessel. Avoid creating dust.

  • Cleaning: Clean any residual solid from the spatula and weighing container with a suitable solvent and dispose of the cleaning solvent as hazardous waste.

Protocol 2: Preparation of a Stock Solution
  • Solvent Selection: Choose a solvent in which 4-nitroso-1H-pyrazol-5-amine is soluble and stable. Anhydrous solvents are preferable to prevent potential hydrolysis.

  • Dissolution: In a chemical fume hood, add the weighed solid to the desired volume of solvent in a volumetric flask.

  • Mixing: Cap the flask and mix by inversion or with a magnetic stirrer until the solid is completely dissolved. Gentle warming can be applied if necessary, but monitor the temperature closely.

  • Storage: Store the solution in a tightly sealed, amber glass vial to protect it from light.[12] Store at a low temperature (e.g., -20°C) to enhance stability.[12]

Visualizations

Decision-Making Workflow for Handling Unexpected Observations

start Unexpected Observation (e.g., color change, gas evolution) isolate Isolate the Material in a Fume Hood start->isolate stop Consult with Safety Officer and Dispose of Material check_conditions Review Experimental Conditions (Temperature, Reagents) isolate->check_conditions is_heat Is Excessive Heat Applied? check_conditions->is_heat reduce_heat Reduce or Remove Heat Source is_heat->reduce_heat Yes is_incompatible Are Incompatible Materials Present? is_heat->is_incompatible No is_stable Does the Observation Cease? reduce_heat->is_stable remove_incompatible Remove Incompatible Materials and Restart with Pure Reagents is_incompatible->remove_incompatible Yes is_incompatible->is_stable No remove_incompatible->is_stable is_stable->stop No proceed Proceed with Caution and Monitor Closely is_stable->proceed Yes

Caption: Workflow for addressing unexpected experimental observations.

Potential Degradation Pathways

compound 4-nitroso-1H-pyrazol-5-amine decomposition Decomposition Products (e.g., N2, NOx, pyrazole fragments) compound->decomposition oxidation_product Oxidized Products (e.g., 4-nitro-1H-pyrazol-5-amine) compound->oxidation_product rearrangement Rearrangement Products compound->rearrangement heat Heat heat->decomposition light Light light->decomposition oxidants Oxidizing Agents oxidants->oxidation_product acids Strong Acids acids->rearrangement

Caption: Potential degradation pathways for 4-nitroso-1H-pyrazol-5-amine.

References

  • MSDS of 4-nitro-1H-pyrazol-5-amine - Why Capot? (n.d.).
  • Buy 4-nitroso-1H-pyrazol-5-amine (EVT-13285480) - EvitaChem. (n.d.).
  • UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio. (2024, May 27).
  • N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. (2025, April 23).
  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. (n.d.).
  • GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH - Western University. (n.d.).
  • JP-0338 - Safety Data Sheet. (2026, March 6).
  • SAFETY DATA SHEET - Fisher Scientific. (2012, September 13).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, December 10).
  • Safety Data Sheet. (2022, February 8).
  • Safety Data Sheet - MedchemExpress.com. (2025, January 2).
  • Pyrazoles. XII. Preparation of 3(5)-nitropyrazoles by thermal rearrangement of N-nitropyrazoles | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed. (2024, July 19).
  • Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole | Request PDF - ResearchGate. (2025, August 10).
  • ThermoML:Thermochim. Acta 2017, 651, 83-99 - Thermodynamics Research Center. (n.d.).
  • Manipulating nitration and stabilization to achieve high energy - Semantic Scholar. (2023, November 15).
  • methods for enhancing the stability of diphenyl-1H-pyrazole-4,5-diamine in solution - Benchchem. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 4-Nitroso-1H-pyrazol-5-amine vs. 4-Nitro-1H-pyrazol-5-amine

Introduction As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate pyrazole building blocks for the synthesis of complex pharmaceutical scaffolds, particularly pyrazolo[3,4-d]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction As a Senior Application Scientist specializing in heterocyclic chemistry, I frequently evaluate pyrazole building blocks for the synthesis of complex pharmaceutical scaffolds, particularly pyrazolo[3,4-d]pyrimidines (purine isosteres). Two of the most critical precursors in this space are 4-nitroso-1H-pyrazol-5-amine and 4-nitro-1H-pyrazol-5-amine. While they differ by only a single oxygen atom, their electronic properties, structural dynamics, and chemical reactivity dictate entirely different synthetic workflows. This guide objectively compares their performance, detailing the causality behind experimental choices and providing self-validating protocols for their use.

Structural Dynamics & Electronic Properties

4-Nitroso-1H-pyrazol-5-amine: The Dynamic Electrophile The nitroso variant is characterized by profound structural fluidity. In the solid state, it exists predominantly as an azodioxy dimer. Causality: The highly polarized N=O bonds align to form a stabilizing nitrogen-nitrogen double bond, minimizing the overall crystal lattice energy [1]. Upon dissolution, solvation forces overcome this weak N-N bond, dissociating the dimer into a reactive monomer. In solution, this monomer exhibits tautomerism, existing in an equilibrium between the amino-nitroso form (which absorbs in the visible spectrum, appearing blue/green due to the n→π* transition) and the imino-oxime form (appearing red) [2].

Tautomerism D Azodioxy Dimer (Solid State) N Amino-Nitroso Tautomer (Blue/Green) D->N Dissociation N->D Dimerization O Imino-Oxime Tautomer (Red) N->O Proton Transfer

Caption: Thermodynamic equilibrium of 4-nitroso-1H-pyrazol-5-amine depicting dimerization and tautomerization.

4-Nitro-1H-pyrazol-5-amine: The Stable Electron Sink Conversely, the nitro variant is a highly stable, locked monomer. Causality: The strongly electron-withdrawing -NO2 group is in deep resonance with the electron-rich pyrazole ring. This conjugation creates a deep thermodynamic sink, rendering the molecule inert to tautomerization and highly resistant to mild reduction or nucleophilic attack.

Comparative Reactivity Profiles

When synthesizing fused heterocycles, the primary goal is often reducing the C4 substituent to an amine to yield 1H-pyrazole-4,5-diamine, a universal precursor for cyclocondensation.

  • Reduction Energetics: The nitroso group (+1 oxidation state) acts as a potent electrophile and is easily reduced by mild, aqueous reagents like sodium dithionite. The nitro group (+3 oxidation state) requires high-pressure catalytic hydrogenation to overcome the high activation energy of the initial N-O bond cleavage [3].

  • Direct Condensation: The ambident reactivity of the nitroso group allows it to act as an active ester carrier or undergo direct condensation with active methylenes [4]. The nitro group cannot participate in these direct condensations.

G N1 4-Nitroso-1H-pyrazol-5-amine R1 Mild Reduction (Na2S2O4) N1->R1 Fast (< 1 hr) N2 4-Nitro-1H-pyrazol-5-amine R2 Catalytic Hydrogenation (H2, Pd/C) N2->R2 Slow (6-12 hrs) D 1H-Pyrazole-4,5-diamine R1->D R2->D C Cyclocondensation D->C P Pyrazolo[3,4-d]pyrimidine C->P

Caption: Divergent reduction workflows of nitroso and nitro pyrazoles yielding a unified purine isostere scaffold.

Self-Validating Experimental Protocols
Protocol A: Mild Reduction of 4-Nitroso-1H-pyrazol-5-amine

Causality & Self-Validation: Dithionite provides a rapid, aqueous-compatible reduction. This protocol is a self-validating system: the starting material's nitroso monomer exhibits a strong blue/green color. As the reduction proceeds, the n→π* transition is destroyed. The exact moment the solution turns from deep green to pale yellow/colorless, the reaction is complete, eliminating the need for continuous TLC monitoring.

Step-by-Step Methodology:

  • Suspend 10 mmol of 4-nitroso-1H-pyrazol-5-amine in 50 mL of H2O/EtOH (1:1 v/v).

  • Heat gently to 40°C to ensure complete dissociation of the azodioxy dimer into the reactive monomer.

  • Add 30 mmol of sodium dithionite (Na2S2O4) portion-wise over 10 minutes.

  • Stir at room temperature. Monitor the visual indicator: halt the reaction immediately when the green/blue color completely dissipates (typically <30 mins).

  • Extract with EtOAc (3 x 20 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield 1H-pyrazole-4,5-diamine.

Protocol B: Catalytic Hydrogenation of 4-Nitro-1H-pyrazol-5-amine

Causality & Self-Validation: The highly conjugated nitro group requires transition metal catalysis (Pd/C) to facilitate the stepwise transfer of hydrogen. This system is self-validating through stoichiometric gas monitoring: a pressure drop corresponding exactly to 3 molar equivalents of H2 in a sealed Parr apparatus confirms complete conversion.

Step-by-Step Methodology:

  • Dissolve 10 mmol of 4-nitro-1H-pyrazol-5-amine in 50 mL of anhydrous methanol.

  • Under an argon atmosphere, carefully add 10 mol% of 10% Pd/C.

  • Transfer to a Parr hydrogenator, purge the vessel with H2 gas three times, and pressurize to 50 psi.

  • Agitate at room temperature for 6-12 hours. Monitor the pressure gauge: the reaction is complete when H2 uptake ceases (ΔP stabilizes after ~3 equivalents are consumed).

  • Filter the mixture through a Celite pad under argon to remove the pyrophoric catalyst.

  • Concentrate the filtrate in vacuo to isolate the diamine.

Quantitative Data & Yield Comparison

The following table summarizes the physicochemical properties and experimental outcomes when processing these two precursors under their respective optimal conditions.

Parameter4-Nitroso-1H-pyrazol-5-amine4-Nitro-1H-pyrazol-5-amine
Oxidation State (N) +1+3
Tautomerism Active (Amino-nitroso ⇌ Imino-oxime)Inactive (Locked as amino-nitro)
Dimerization Yes (Azodioxy dimers in solid state)No
Optimal Reduction Agent Na2S2O4 (Mild, Aqueous)H2, Pd/C at 50 psi (Harsh, Organic)
Reduction Time < 1 hour6 - 12 hours
Typical Diamine Yield 85 - 95%75 - 85%
Visual Reaction Indicator Deep green/blue to colorlessNone (Requires H2 uptake monitoring)
References
  • Title: Structure of a 4-Nitroso-5-aminopyrazole and Its Salts: Tautomerism, Protonation, and E/Z Isomerism Source: Journal of Organic Chemistry URL: [Link]

  • Title: Dimerization of Aromatic C-Nitroso Compounds Source: Chemical Reviews URL: [Link]

  • Title: C-Nucleoside studies. Part XI. Cine-substitution in 1,4-dinitropyrazoles; application to the synthesis of formycin via nitropyra Source: Canadian Journal of Chemistry URL: [Link]

Sources

Comparative

The Analytical Challenge: Physicochemical Profile of 4-Nitroso-1H-pyrazol-5-amine

An in-depth technical analysis for researchers, scientists, and drug development professionals. In modern pharmaceutical development, 4-nitroso-1H-pyrazol-5-amine serves as a pivotal synthetic intermediate, most notably...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for researchers, scientists, and drug development professionals.

In modern pharmaceutical development, 4-nitroso-1H-pyrazol-5-amine serves as a pivotal synthetic intermediate, most notably in the generation of pyrazolopyrazine-based metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) used in neurological research[1]. However, quantifying the purity of this intermediate presents a unique analytical challenge.

The molecule is highly polar, exhibits tautomerism, and possesses a reactive nitroso group that acts as a strong electron-withdrawing moiety. When analysts default to standard C18 reverse-phase (RP) columns, they frequently encounter poor retention (elution near the void volume) and severe peak tailing due to secondary interactions between the pyrazole nitrogens and unendcapped surface silanols. To ensure the integrity of downstream active pharmaceutical ingredients (APIs), the analytical method must be meticulously designed and validated according to the ICH Q2(R2) guidelines[2].

Comparative Analysis: Selecting the Optimal Chromatographic Strategy

As a Senior Application Scientist, I evaluate chromatographic methods not just on separation, but on robustness and transferability. Below is an objective comparison of three distinct column chemistries for the analysis of 4-nitroso-1H-pyrazol-5-amine.

Table 1: Performance Comparison of HPLC Stationary Phases
Column ChemistryRetention Factor (k')Peak Asymmetry (As)Resolution (Rs)Equilibration TimeScientific Verdict
Standard C18 (Aliphatic) 0.8 (Poor)1.8 (Severe Tailing)< 1.010 minsNot Recommended. Insufficient hydrophobicity for polar retention.
Phenyl-Hexyl (π-π Active) 3.5 (Optimal)1.1 (Symmetrical)> 2.015 minsPreferred. Orthogonal selectivity via π-π interactions.
HILIC (Amide) 5.2 (Strong)1.3 (Slight Tailing)> 1.545 minsAlternative. Good for LC-MS, but highly sensitive to diluent mismatch.
Resolution from the closest eluting synthetic impurity.

The Causality Behind the Choice: Standard C18 relies purely on hydrophobic dispersion forces, which fail to retain the highly polar pyrazole ring. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the molecule well but requires long equilibration times and is notoriously sensitive to small changes in the sample matrix.

The Phenyl-Hexyl stationary phase is the optimal choice. The hexyl linker provides baseline hydrophobic retention, while the phenyl ring engages in π−π electron interactions with the conjugated pyrazole-nitroso system. This dual-mechanism approach maximizes retention, shields residual silanols to prevent tailing, and provides a highly reproducible separation.

G N1 Sample Diluent Optimization (Match Mobile Phase A) N2 Stationary Phase Selection (Phenyl-Hexyl vs C18) N1->N2 Prevents peak distortion N3 Mobile Phase pH Control (pH 6.0 Buffer) N2->N3 Maximize pi-pi retention N4 System Suitability Testing (Tailing Factor < 1.5) N3->N4 Ensure reproducibility N5 ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) N4->N5 Proceed to validation

HPLC Method Development and Validation Logic for Polar Pyrazoles.

Self-Validating Experimental Protocol: Phenyl-Hexyl RP-HPLC

A robust analytical protocol must be a self-validating system. It should not merely process samples; it must continuously prove its own reliability through embedded System Suitability Testing (SST) acting as a gatekeeper before any data is accepted.

Phase 1: Reagent and Diluent Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Acetate buffer and adjust to pH 6.0 using dilute acetic acid. Filter through a 0.22 µm membrane.

    • Causality: The pH of 6.0 ensures the pyrazole amine remains in its neutral state, maximizing hydrophobic retention. Ammonium acetate is chosen over phosphate buffers to ensure compatibility with LC-MS/MS if orthogonal mass confirmation is required[3].

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Sample Diluent: 20:80 Methanol : Mobile Phase A.

    • Causality: Dissolving the sample purely in the mobile phase can lead to incomplete dissolution due to the crystalline lattice energy of the pyrazole. Conversely, injecting 100% organic solvent causes severe peak distortion (the "solvent effect"). The 20% methanol perfectly balances solubility with chromatographic focusing at the column head.

Phase 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm core-shell.

  • Gradient Program: 5% B to 60% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

    • Causality: Elevated temperature lowers mobile phase viscosity, reducing system backpressure and improving mass transfer kinetics within the core-shell particles, resulting in sharper peaks.

  • Detection: Photodiode Array (PDA) at 254 nm and 310 nm (specific to the nitroso group absorbance).

Phase 3: System Suitability Testing (SST)

Inject the reference standard (0.1 mg/mL) in six replicates. The system is only validated for sample analysis if it meets the following criteria:

  • Retention Time RSD: < 1.0%

  • Peak Tailing (As): ≤ 1.5

  • Theoretical Plates (N): > 10,000

ICH Q2(R2) Validation Framework

To transition this method from development to a registered quality control procedure, it must undergo rigorous validation conforming to ICH Q2(R2) standards[4].

Specificity via Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants. A stability-indicating method is proven through forced degradation studies.

G API 4-nitroso-1H-pyrazol- 5-amine (API) Acid Acid Hydrolysis (0.1N HCl) API->Acid Base Base Hydrolysis (0.1N NaOH) API->Base Ox Oxidation (3% H2O2) API->Ox Photo Photolysis (UV/Vis Light) API->Photo Eval Peak Purity Evaluation (PDA Detection) Acid->Eval Check Mass Balance Base->Eval Rs > 1.5 Ox->Eval No Co-elution Photo->Eval Spectral Match

Forced Degradation Workflow for Demonstrating Method Specificity.

  • Protocol: Expose the API to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, and UV light for 24 hours.

  • Self-Validating Check: Utilize the PDA detector to calculate the Peak Purity Angle against the Purity Threshold. If the angle is less than the threshold, the 4-nitroso-1H-pyrazol-5-amine peak is spectrally homogeneous, proving no degradants are co-eluting.

Linearity, Accuracy, and Precision
  • Linearity: Prepare calibration standards from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. A compliant method must demonstrate a correlation coefficient ( R2 ) > 0.999[4].

  • Accuracy (Spike Recovery): Spike known quantities of synthetic impurities into the API matrix at 50%, 100%, and 150% of their specification limits. Recovery must fall strictly between 95.0% and 105.0%[3].

  • Method Precision: Prepare six independent sample solutions from the same batch. The Relative Standard Deviation (RSD) of the assay results must be < 2.0%.

Conclusion

Validating an analytical method for highly polar, reactive intermediates like 4-nitroso-1H-pyrazol-5-amine requires moving beyond default column chemistries. By leveraging the orthogonal π−π selectivity of a Phenyl-Hexyl stationary phase, controlling the ionization state via precise pH buffering, and embedding strict System Suitability Tests, laboratories can establish a self-validating workflow. This approach not only ensures compliance with the latest ICH Q2(R2) directives but guarantees the molecular integrity of downstream pharmaceutical products.

References

  • ICH Harmonised Guideline : Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Step 5 . European Medicines Agency (EMA). Available at: [Link]

  • Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator . Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease . National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Validation

High-Fidelity FTIR Spectroscopy Validation of 4-Nitroso-1H-Pyrazol-5-Amine: ATR vs. KBr Pellet Methodologies

For researchers and drug development professionals, 1 is a highly versatile heterocyclic building block utilized in the synthesis of pyrazole-based thrombin inhibitors and advanced pharmaceutical intermediates[1]. Valida...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, 1 is a highly versatile heterocyclic building block utilized in the synthesis of pyrazole-based thrombin inhibitors and advanced pharmaceutical intermediates[1]. Validating the structural integrity of this compound—specifically confirming the presence and electronic environment of its amine, nitroso, and pyrazole functional groups—is a critical quality control gateway.

This guide provides an objective, data-driven comparison of the two primary Fourier-Transform Infrared (FTIR) spectroscopy modalities used for solid powder validation: Diamond Attenuated Total Reflectance (ATR-FTIR) and Potassium Bromide (KBr) Pellet Transmission .

Mechanistic Causality: Spectral Signatures of the Target Molecule

To validate 4-nitroso-1H-pyrazol-5-amine, one must understand the physical chemistry governing its vibrational modes. The molecule presents three primary regions of interest:

  • The Primary Amine (-NH₂) : Because the nitrogen atom is bonded to two hydrogen atoms, it exhibits two distinct stretching modes (symmetric and asymmetric)[2]. This results in a characteristic doublet in the 3300–3500 cm⁻¹ region[3]. For 5-aminopyrazole derivatives, a sharp, distinct peak at1 is a primary indicator of the N-H stretch[1]. Furthermore, the N-H bending (scissoring) vibration provides a secondary validation point between 1580–1650 cm⁻¹[4].

  • The Nitroso Group (-N=O) : Nitroso groups attached to heteroaromatic rings generally exhibit a strong N=O stretching vibration in the 1480–1550 cm⁻¹ range. The exact wavenumber is highly sensitive to the electron-withdrawing nature of the pyrazole ring and potential tautomerization.

  • The Pyrazole Core : The heterocyclic ring produces C=N and C=C stretching vibrations in the 1500–1650 cm⁻¹ region[3]. Distinguishing these from the N-H bend requires high-resolution scanning and careful baseline evaluation.

Table 1: Expected FTIR Spectral Signatures for 4-nitroso-1H-pyrazol-5-amine
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
Primary Amine N-H Stretch (Asym/Sym)3300 – 3500 (Peak ~3360)Medium, Doublet
Primary Amine N-H Bend (Scissoring)1580 – 1650Medium to Strong, Sharp
Nitroso N=O Stretch1480 – 1550Strong
Pyrazole Ring C=N / C=C Stretch1500 – 1650Medium, Sharp
Aliphatic/Ring C-H Stretch2800 – 3100Weak to Medium

Comparative Physics: ATR-FTIR vs. KBr Transmission

Choosing the correct sampling technique dictates the fidelity of the resulting spectrum.

Transmission (KBr Pellet) involves dispersing the sample in an IR-transparent potassium bromide matrix. Because the IR beam passes completely through the sample, it adheres strictly to the Beer-Lambert law, providing classic, high-quality spectra ideal for quantitative analysis and library matching[5]. It offers6 due to a longer effective pathlength[6]. However, rigid solid samples that are not milled properly will cause light scattering[7].

Attenuated Total Reflectance (ATR) relies on an evanescent wave generated by total internal reflection within a high-refractive-index crystal (e.g., Diamond). The wave penetrates only 0.5 to 2 µm into the sample[6]. While this eliminates complex sample prep, the penetration depth is wavelength-dependent (deeper at lower wavenumbers). Consequently, high-wavenumber peaks—such as the critical 3360 cm⁻¹ N-H stretch of the pyrazole amine—will appear artificially weaker compared to KBr spectra unless an ATR correction algorithm is applied[5].

FTIR_Workflow Start 4-nitroso-1H-pyrazol-5-amine Sample Preparation ATR_Path Diamond ATR-FTIR (Surface Analysis) Start->ATR_Path KBr_Path KBr Pellet (Transmission Analysis) Start->KBr_Path ATR_Prep Direct Application Apply Anvil Pressure ATR_Path->ATR_Prep KBr_Prep Grind with Dry KBr (1:100) Press at 10 Tons KBr_Path->KBr_Prep ATR_Scan Evanescent Wave Penetration (0.5-2 µm) ATR_Prep->ATR_Scan KBr_Scan Infrared Beam Full Transmission KBr_Prep->KBr_Scan Validation Spectral Cross-Validation & Functional Group ID ATR_Scan->Validation KBr_Scan->Validation

Fig 1: Comparative workflow for ATR-FTIR and KBr transmission analysis of solid powders.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that artifacts are caught before data interpretation begins.

Protocol 1: Diamond ATR-FTIR Analysis
  • System Initialization & Background Validation : Clean the diamond crystal with spectroscopic-grade isopropanol and a lint-free wipe. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution) in ambient air.

    • Self-Validation: The real-time interferogram must show a stable centerburst, and the background spectrum must be completely free of residual sample peaks, establishing a flat baseline.

  • Sample Application & Pressure Optimization : Place ~2-5 mg of 4-nitroso-1H-pyrazol-5-amine powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: Intimate optical contact is mandatory because the evanescent wave only penetrates 0.5 to 2 µm; insufficient pressure leads to poor signal-to-noise (S/N) ratios and missing peaks[7].

  • Spectral Acquisition & Algorithmic Correction : Collect the sample spectrum. Apply an ATR correction algorithm.

    • Causality: Because penetration depth is wavelength-dependent, high-wavenumber peaks (like the 3360 cm⁻¹ N-H stretch) appear artificially suppressed. The algorithm normalizes the spectrum to mimic transmission data, allowing accurate functional group validation[5].

Protocol 2: KBr Pellet Transmission Analysis
  • Matrix Dehydration : Dry spectroscopic-grade KBr at 105°C for at least 24 hours prior to use.

    • Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive, broad O-H stretching band at ~3400 cm⁻¹ that will completely mask the critical primary amine doublet of the pyrazole derivative[5].

  • Milling & Dilution : Combine ~1 mg of the sample with 100 mg of dry KBr in an agate mortar. Grind vigorously for 1-2 minutes.

    • Causality: The sample particle size must be reduced below the wavelength of infrared light (<2 µm) to prevent the Christiansen effect, which causes severe baseline scattering and spectral distortion[7].

  • Vacuum Pressing : Transfer the milled mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

    • Self-Validation: The extracted pellet must be visually transparent. A cloudy or opaque pellet indicates trapped moisture or insufficient milling and must be discarded[7].

  • Transmission Acquisition : Scan a blank KBr pellet as the background, followed by the sample pellet. This ensures true transmission data adhering to the Beer-Lambert law, yielding maximum sensitivity[6].

Performance Cross-Validation

When deciding between these alternatives for a specific drug development workflow, consider the trade-offs between throughput and absolute spectral fidelity.

Table 2: Performance Comparison of FTIR Modalities for Pyrazole Derivatives
ParameterDiamond ATR-FTIRKBr Pellet (Transmission)
Sample Preparation Minimal (Direct application)Labor-intensive (Milling, Pressing)
Sensitivity Moderate (Shallow penetration)High (Longer effective pathlength)
High-Wavenumber Fidelity Reduced (Requires ATR correction)Excellent (True transmission)
Quantitative Accuracy Semi-quantitativeHigh (Adheres to Beer-Lambert law)
Risk of Artifacts Low (Minimal sample alteration)High (Moisture absorption, scattering)

References

  • 1 - Benchchem

  • 5 - Benchchem

  • 4 - OrgChemBoulder 4.6 - Kintek 5.2 - Rocky Mountain Laboratories 6.7 - ResearchGate 7.3 - Chemistry LibreTexts

Sources

Comparative

Comparative Biological Activity Guide: 4-Nitroso-1H-pyrazol-5-amine Analogs in Targeted Therapeutics

Executive Summary The 4-nitroso-1H-pyrazol-5-amine scaffold is a highly versatile, ambident nucleophile that serves as a privileged building block in medicinal chemistry. Its unique structural topology—featuring adjacent...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-nitroso-1H-pyrazol-5-amine scaffold is a highly versatile, ambident nucleophile that serves as a privileged building block in medicinal chemistry. Its unique structural topology—featuring adjacent nitroso and amino groups on a pyrazole ring—enables divergent synthetic functionalization. This guide objectively compares the two most prominent therapeutic classes derived from this scaffold: Pyrazole-based Covalent Thrombin Inhibitors and Pyrazolo[3,4-b]pyrazine mGluR5 Negative Allosteric Modulators (NAMs) . By analyzing their mechanistic pathways, quantitative performance, and experimental validation protocols, this guide provides drug development professionals with a comprehensive framework for utilizing these analogs.

Mechanistic Divergence & Target Engagement

The biological activity of 4-nitroso-1H-pyrazol-5-amine analogs is entirely dictated by how the core scaffold is functionalized.

Pathway A: Covalent Thrombin Inhibition (Anticoagulants)

Traditional non-covalent thrombin inhibitors (e.g., Argatroban, Dabigatran) bind reversibly to the enzyme's active site. In contrast, specific N-functionalized analogs of 4-nitroso-1H-pyrazol-5-amine act as highly selective covalent inhibitors [1]. They utilize a unique "serine-trapping" mechanism, transferring an acyl group directly to the catalytic Ser195 residue of the thrombin enzyme. This covalent modification provides exceptionally potent activity and high selectivity against other serine proteases, positioning them as safer anticoagulant therapies with potentially reduced bleeding times compared to traditional reversible drugs.

Pathway B: Allosteric Modulation of mGluR5 (Neurological Therapeutics)

When the 4-nitroso-1H-pyrazol-5-amine core is subjected to ring condensation (e.g., amine coupling with diethyl malonate followed by cyclization), it forms a fused pyrazolo[3,4-b]pyrazine system[2]. This specific structural class led to the discovery of PF470, a highly potent mGluR5 NAM. Older mGluR5 NAMs (such as MPEP and MTEP) contain an alkyne moiety that undergoes extensive glutathione conjugation, leading to severe hepatotoxicity (biliary epithelial hyperplasia). The pyrazolo[3,4-b]pyrazine analogs completely eliminate this alkyne motif, maintaining robust efficacy in Parkinson's disease models (PD-LID) while bypassing the metabolic liabilities of their predecessors[2].

G Core 4-nitroso-1H-pyrazol-5-amine (Core Scaffold) Thrombin Covalent Thrombin Inhibitors Core->Thrombin Acylation/N-Alkylation mGluR5 Pyrazolo[3,4-b]pyrazine mGluR5 NAMs Core->mGluR5 Ring Condensation Mech1 Serine-Trapping (Acyl transfer to Ser195) Thrombin->Mech1 Target: Coagulation Mech2 Allosteric Modulation (Alkyne-free) mGluR5->Mech2 Target: Neurological

Divergent synthetic pathways and biological targets of 4-nitroso-1H-pyrazol-5-amine analogs.

Quantitative Performance Comparison

To objectively evaluate the utility of these analogs, the table below contrasts the pharmacological profiles of the pyrazole-based covalent thrombin inhibitors against the pyrazolo[3,4-b]pyrazine mGluR5 NAMs (represented by PF470).

ParameterCovalent Thrombin InhibitorsmGluR5 NAMs (e.g., PF470)
Primary Target Thrombin (Factor IIa)Metabotropic Glutamate Receptor 5
Mechanism of Action Covalent Acylation (Ser195)Negative Allosteric Modulation
In Vitro Potency IC50 ~ 16 nM[1]IC50 ~ 14 nM (Functional Assay)[2]
Key Structural Feature Acyl-donor group on pyrazole N1/N2Fused Pyrazolo[3,4-b]pyrazine core
Primary Advantage vs. Alternatives Higher selectivity over other proteases than non-covalent optionsAlkyne-free structure avoids glutathione conjugation & hepatotoxicity
Preclinical Application Safer anticoagulant therapyParkinson's Disease (PD-LID) models

Experimental Workflows & Validation Protocols

To ensure scientific integrity, the biological activity of these analogs must be evaluated using self-validating experimental systems. Below are the standard protocols for characterizing both classes of compounds.

Protocol A: Chromogenic Assay for Covalent Thrombin Inhibition

This assay measures the ability of the pyrazole analogs to covalently trap the Ser195 residue, preventing the enzyme from cleaving a colorimetric substrate.

  • Reagent Preparation: Prepare human α -thrombin (0.5 nM final concentration) in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Prepare the chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA) at 100 μ M.

  • Compound Incubation: Dispense 4-nitroso-1H-pyrazol-5-amine analogs (varying concentrations, 0.1 nM to 10 μ M) into a 96-well microplate. Add the thrombin solution and pre-incubate at 37°C for 30 minutes.

  • Substrate Addition: Add the S-2238 substrate to initiate the reaction. The cleavage of S-2238 by active thrombin releases p-nitroaniline (pNA).

  • Kinetic Measurement: Measure absorbance continuously at 405 nm for 15 minutes using a microplate reader. Calculate the initial velocity ( V0​ ) of pNA release.

  • Self-Validation Mechanism (Causality): Include Argatroban (a reversible inhibitor) as a control. Perform a "jump dilution" assay: incubate the enzyme and inhibitor at 100x the IC50, then rapidly dilute 100-fold into substrate. Reversible inhibitors (Argatroban) will rapidly release the enzyme, restoring activity. Covalent pyrazole inhibitors will maintain enzyme suppression due to the permanent acylation of Ser195, proving the mechanism of action.

Protocol B: FLIPR Calcium Mobilization Assay for mGluR5 NAMs

Because mGluR5 is a Gq-coupled receptor, its activation triggers intracellular calcium release. This assay measures the ability of pyrazolo[3,4-b]pyrazine analogs to allosterically inhibit this release[2].

  • Cell Seeding: Seed HEK-293 cells stably expressing human mGluR5 into 384-well black, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove the culture medium and add 20 μ L of Fluo-4 AM (a calcium-sensitive fluorescent dye) diluted in assay buffer (HBSS, 20 mM HEPES, 2.5 mM Probenecid, pH 7.4). Incubate for 1 hour at 37°C.

  • Compound Addition: Add the pyrazolo[3,4-b]pyrazine analogs (e.g., PF470) and incubate for 15 minutes to allow allosteric binding.

  • Agonist Stimulation: Inject Glutamate at an EC80 concentration (previously determined via agonist dose-response curves) to stimulate the receptor.

  • Fluorescence Detection: Immediately read the plate on a FLIPR (Fluorometric Imaging Plate Reader) instrument (Ex: 488 nm, Em: 540 nm) to capture the transient calcium peak.

  • Self-Validation Mechanism (Causality): A positive control well using a known NAM (e.g., MPEP) ensures assay sensitivity. To prove selectivity and rule out false positives (e.g., compounds that simply quench fluorescence or deplete intracellular calcium stores), run a parallel counter-screen using HEK-293 cells expressing mGluR1 . A true mGluR5 NAM will show potent IC50 in the primary assay but >100-fold weaker activity in the mGluR1 counter-screen.

FLIPR Step1 Seed HEK-293 cells expressing human mGluR5 Step2 Incubate with Fluo-4 AM (Calcium-sensitive Dye) Step1->Step2 Step3 Add Pyrazolo[3,4-b]pyrazine Analogs (e.g., PF470) Step2->Step3 1 hour incubation Step4 Stimulate with Glutamate (EC80 concentration) Step3->Step4 15 min pre-incubation Step5 Measure Fluorescence (Ex: 488nm, Em: 540nm) Step4->Step5 Kinetic reading Data Calculate IC50 (NAM Potency) Step5->Data

FLIPR Calcium Mobilization Assay workflow for evaluating mGluR5 NAM potency.

Conclusion

The 4-nitroso-1H-pyrazol-5-amine scaffold offers a masterclass in how subtle structural modifications can drastically alter biological target engagement. By leveraging the nitrogen atoms for direct functionalization, researchers can generate highly selective covalent thrombin inhibitors that trap the Ser195 residue[1]. Conversely, utilizing the scaffold for regiospecific ring condensation yields complex fused heterocycles like pyrazolo[3,4-b]pyrazines, which serve as highly efficacious, alkyne-free mGluR5 NAMs that circumvent the hepatotoxicity associated with earlier generation drugs[2]. Both pathways highlight the critical importance of this intermediate in modern drug discovery.

References

  • Benchchem. "4-nitroso-1H-pyrazol-5-amine". Benchchem Product Catalog & Research Applications.
  • Journal of Medicinal Chemistry (ACS Publications). "Discovery and Preclinical Characterization of 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470): A Highly Potent, Selective, and Efficacious Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator".

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Validation

The Ascendancy of Pyrazole Scaffolds in Azo Dye Synthesis: A Comparative Efficacy Analysis

A Senior Application Scientist's Guide to the Enhanced Performance of 4-Nitroso-1H-pyrazol-5-amine Derived Systems in Chromophore Development For decades, the workhorse of the azo dye industry has been the diazotization...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Enhanced Performance of 4-Nitroso-1H-pyrazol-5-amine Derived Systems in Chromophore Development

For decades, the workhorse of the azo dye industry has been the diazotization of aromatic amines, such as aniline and its derivatives. While this venerable chemistry has yielded a vast and vibrant palette, the quest for dyes with superior fastness, brighter hues, and enhanced stability has led researchers to explore heterocyclic amines as alternative diazo components. Among these, the pyrazole scaffold has emerged as a particularly promising candidate. This guide provides a comprehensive comparison of the efficacy of azo dye synthesis using pyrazole-based precursors, conceptually accessible through understanding the chemistry of molecules like 4-nitroso-1H-pyrazol-5-amine, versus traditional aniline-based routes. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these distinct classes of azo dyes.

The Pyrazole Advantage: Superior Stability and Tinctorial Strength

The incorporation of a pyrazole ring into the chromophoric system of an azo dye imparts several advantageous properties. Nitrogen-containing heterocyclic azo dyes are often superior to their carbocyclic counterparts in terms of stability, solubility, and color intensity[1]. The pyrazole nucleus, with its unique electronic properties, can function as both a diazo component and a coupling agent, leading to a wide array of derivatives with tunable characteristics[1].

Azo dyes derived from pyrazole precursors frequently exhibit a bathochromic shift (a shift to longer wavelengths), resulting in deeper and more brilliant colors compared to their aniline-based analogues[2][3]. This is attributed to the electronic nature of the pyrazole ring, which influences the energy of the π-π* electronic transitions responsible for color. Furthermore, pyrazole-based azo dyes have demonstrated excellent light, wash, and rubbing fastness properties, making them highly desirable for textile applications[2][4][5].

Comparative Performance Metrics

The selection of a diazotization component is a critical factor that dictates the final properties of the azo dye. The following table summarizes a comparative analysis of key performance indicators for azo dyes synthesized from a representative aminopyrazole versus a traditional aniline derivative, both coupled with a common agent like β-naphthol. The data is a composite from various studies to illustrate the general performance trends.

Performance MetricPyrazole-Based Azo DyeAniline-Based Azo DyeReference
Reaction Yield Generally Good to Excellent (70-90%)Good to High (>90% for some derivatives)[6][7][8][9]
Color Bright, Vibrant Hues (Orange to Red)Orange to Red[2][3][10]
Wavelength of Max. Abs. (λmax) Typically higher (bathochromic shift)Lower[9][10]
Molar Extinction Coefficient (ε) Generally HigherLower[9]
Light Fastness (1-8 Scale) Good to Excellent (5-7)Moderate to Good (4-6)[2][4][5]
Wash Fastness (1-5 Scale) Very Good to Excellent (4-5)Good (3-4)[2][4][5]
Rubbing Fastness (1-5 Scale) Very Good to Excellent (4-5)Good (3-4)[2][4]

Experimental Protocols

To provide a practical understanding of the synthesis of these two classes of dyes, detailed experimental protocols are provided below.

Protocol 1: Synthesis of a Pyrazole-Based Azo Dye

This protocol details the synthesis of a representative pyrazole azo dye via the diazotization of a 5-aminopyrazole derivative and coupling with β-naphthol.

Part A: Diazotization of 5-Amino-3-methyl-1-phenylpyrazole

  • In a 250 mL beaker, suspend 1.73 g (0.01 mol) of 5-amino-3-methyl-1-phenylpyrazole in 20 mL of water and 3 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold pyrazole suspension over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

  • Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete diazotization. The resulting clear solution of the diazonium salt is used immediately in the next step.

Part B: Azo Coupling with β-Naphthol

  • In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the cold alkaline β-naphthol solution with continuous stirring.

  • A brightly colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure complete coupling.

  • Filter the precipitated dye using a Buchner funnel and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from ethanol to obtain the purified product.

  • Dry the purified dye in a desiccator.

Protocol 2: Synthesis of a Traditional Aniline-Based Azo Dye (Para Red)

This protocol describes the synthesis of Para Red, a classic azo dye, from p-nitroaniline and β-naphthol.

Part A: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of water, heating gently if necessary.

  • Cool the solution to 0-5 °C in an ice-salt bath. The amine salt may precipitate.

  • Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the sodium nitrite solution to the cold p-nitroaniline suspension with constant stirring, maintaining the temperature below 5 °C.[11]

  • Stir for an additional 15 minutes in the ice bath to complete the diazotization.

Part B: Azo Coupling with β-Naphthol

  • In a 400 mL beaker, prepare an alkaline solution of β-naphthol as described in Protocol 1, Part B, step 1.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the β-naphthol solution with vigorous stirring.

  • A red precipitate of Para Red will form.

  • Continue stirring for 30 minutes in the ice bath.

  • Filter, wash, and dry the product as described in Protocol 1, Part B, steps 6-8.

Mechanistic and Workflow Visualizations

To further elucidate the processes described, the following diagrams illustrate the chemical pathways and experimental workflows.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up & Purification Amine Aromatic/Heterocyclic Amine Diazonium Diazonium Salt Amine->Diazonium  + Acid, NaNO2 (0-5 °C) Acid HCl / H2SO4 Acid->Diazonium NaNO2 Sodium Nitrite NaNO2->Diazonium Azo_Dye Azo Dye Diazonium->Azo_Dye Electrophilic Aromatic Substitution Coupling_Component Coupling Component (e.g., β-Naphthol) Coupling_Component->Azo_Dye Filtration Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Drying Drying Recrystallization->Drying Purified_Dye Purified Azo Dye Drying->Purified_Dye Reaction_Pathways cluster_pyrazole Pyrazole Route cluster_aniline Aniline Route P_Amine 5-Aminopyrazole Derivative P_Diazonium Pyrazole Diazonium Salt P_Amine->P_Diazonium + NaNO2, HCl P_Azo_Dye Pyrazole Azo Dye P_Diazonium->P_Azo_Dye + Coupling Component A_Amine Aniline Derivative A_Diazonium Aniline Diazonium Salt A_Amine->A_Diazonium + NaNO2, HCl A_Azo_Dye Aniline Azo Dye A_Diazonium->A_Azo_Dye + Coupling Component

Caption: Comparative reaction pathways for pyrazole vs. aniline azo dye synthesis.

Conclusion and Future Outlook

The evidence strongly suggests that pyrazole-based azo dyes offer significant advantages over their traditional aniline-based counterparts, particularly in terms of color vibrancy and fastness properties. The synthetic routes are comparable in complexity, relying on the well-established chemistry of diazotization and azo coupling. While the starting aminopyrazole precursors may be more complex to synthesize than simple anilines, the superior performance of the resulting dyes justifies their consideration for high-performance applications.

Future research will likely focus on the development of more efficient and sustainable methods for the synthesis of functionalized aminopyrazoles and the exploration of a wider range of coupling components to further expand the palette and performance characteristics of this promising class of heterocyclic azo dyes.

References

  • Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. PMC. Available at: [Link]

  • ECO-FRIENDLY SYNTHESIS, SPECTROSCOPICCHARACTERIZATION AND TEXTILE APPLICATIONSOFPYRAZOLE-BASED AZO DYES. ResearchGate. Available at: [Link]

  • Synthesis, Structural Features and Applications of Pyrazole derived Azo Dyes. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Synthesis of New Pyrazolone Dyes. ResearchGate. Available at: [Link]

  • Synthesis, Characterization, Absorption and Fastness Properties of Novel Monoazo Dyes Derived from 1-Phenyl-3-amino-4-(2-thiazolilazo)pyrazol-5-one. SciELO. Available at: [Link]

  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. PMC. Available at: [Link]

  • Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with.... PMC. Available at: [Link]

  • Synthesis, fastness properties, color assessment and antimicrobial activity of some azo reactive dyes having pyrazole moiety. ResearchGate. Available at: [Link]

  • Synthesis of new pyrazole -3-one derivatives containing azo group. Academia.edu. Available at: [Link]

  • Synthesis and Dyeing Performance of Some Novel Heterocyclic Azo Disperse Dyes. SciELO. Available at: [Link]

  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. MDPI. Available at: [Link]

  • Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. TÜBİTAK Academic Journals. Available at: [Link]

  • A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. Modern Scientific Press. Available at: [Link]

  • Synthesis, Spectroscopic and Dyeing Performance Studies of Some New Heterocyclic Azo Dyes and Their Complexes with Selected Metal Ions. Journal of the Serbian Chemical Society. Available at: [Link]

  • Transformations of 5-Amino-4-(3,4-dimethoxyphenyl)pyrazoles in the Diazotization Reaction. ResearchGate. Available at: [Link]

  • Experiment 5 Dyes & Dyeing Part 2: Preparation of Para Red and Related Azo Dyes. CDN. Available at: [Link]

  • a) Effect of aniline to pyrazolone equivalence ratio on yield. b).... ResearchGate. Available at: [Link]

  • The Synthesis of Azo Dyes. University of Toronto. Available at: [Link]

  • Synthesis of dyes derived from 1-aryl-5-amino-4-cyanopyrazoles. University of Minho. Available at: [Link]

  • A Facile Synthesis of New Monoazo Disperse Dyes Derived from 4-Hydroxyphenylazopyrazole-5-amines: Evaluation of Microwave Assisted Dyeing Behavior. MDPI. Available at: [Link]

  • Experiment 8 Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. The Chinese University of Hong Kong. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4-nitroso-1H-pyrazol-5-amine

A Note on This Guidance: The safe management of chemical reagents is paramount in research and development. This document provides an in-depth guide to the proper disposal of 4-nitroso-1H-pyrazol-5-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on This Guidance: The safe management of chemical reagents is paramount in research and development. This document provides an in-depth guide to the proper disposal of 4-nitroso-1H-pyrazol-5-amine. As of the date of this publication, a comprehensive, officially published Safety Data Sheet (SDS) for this specific compound is not widely available. Consequently, the procedural guidance herein is built upon a conservative risk assessment, drawing from the established chemical principles and hazard profiles of its constituent functional groups: the nitroso moiety and the pyrazole-amine core. This guide is intended to supplement, not supersede, the rigorous protocols established by your institution's Environmental Health and Safety (EHS) department. Always consult your EHS professionals before proceeding with any chemical waste disposal.

Part 1: Core Directive - Hazard Identification and Risk Assessment

The molecular architecture of 4-nitroso-1H-pyrazol-5-amine (C₃H₄N₄O) necessitates a cautious approach.[1] The combination of a nitroso group and a pyrazole ring, a class of compounds known to form energetic materials when highly substituted, requires us to treat this compound as potentially reactive and toxic.[2][3]

Inferred Hazard Profile

Our risk assessment is based on data from structurally analogous compounds. This "worst-case" methodology ensures a high margin of safety in the absence of specific toxicological data.

Hazard CategoryInferred Risk & RationaleSupporting Evidence
Suspected Carcinogenicity N-nitroso compounds as a class are widely recognized as potential carcinogens. While this is a C-nitroso compound, the general classification warrants extreme caution.[4]N-Nitroso compounds are listed as suspected human carcinogens.[4] Pyrazoles can undergo C-nitrosation, which does not form N-nitrosamines, but the overall risk profile of nitroso compounds remains a concern.[5]
Reactivity & Instability Nitroso and nitrated pyrazole derivatives can be thermally sensitive and energetic.[2][3][6] The compound may react exothermically with acids, acid chlorides, and oxidizing agents.Highly nitrated pyrazoles are investigated as energetic materials, indicating the potential instability of the core structure when substituted with electron-withdrawing groups.[3][7]
Acute Toxicity / Irritation Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. Expected to be a skin, eye, and respiratory irritant.Analogs such as 4-nitro-1H-pyrazole are classified as harmful and irritants.[8] Standard first aid for related compounds involves immediate flushing of skin/eyes and moving to fresh air upon inhalation.[9][10]
Environmental Hazards Assumed to be harmful to aquatic life. Do not let the product enter drains.General best practice for novel chemical entities and as noted for the analogous 4-nitro-1H-pyrazol-5-amine.
The Causality Behind Caution: Why This Compound Demands Respect
  • The Nitroso (R-N=O) Group: This functional group is a structural alert for toxicity and instability. Upon decomposition, some N-nitroso compounds can form hazardous and explosive diazoalkanes.[11] While the risk is most associated with N-nitrosamides, the potential for unpredictable decomposition pathways in a C-nitroso compound cannot be dismissed without specific data.

  • The Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. When substituted with multiple energy-rich functional groups like nitro or nitroso groups, the resulting molecule can have a high nitrogen content and a low oxygen balance, characteristics of energetic materials.[2][3] Therefore, treating this compound with respect for its potential thermal and shock sensitivity is a critical, field-proven insight.

Part 2: Operational Plan: From Benchtop to Final Consignment

This section provides the procedural, step-by-step guidance for safe handling and disposal.

Engineering Controls & Personal Protective Equipment (PPE)

All handling of 4-nitroso-1H-pyrazol-5-amine, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[12] A comprehensive PPE protocol is mandatory.

Protective EquipmentSpecificationRationale
Eye/Face Protection Chemical safety goggles or a full-face shield.Conforms to OSHA 29 CFR 1910.133.[12][13] Protects against splashes and airborne particulates.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and absorption.[12]
Body Protection Flame-resistant lab coat, long pants, and closed-toe shoes.Protects skin from accidental spills and contamination.[12]
Respiratory Protection Generally not required when using a fume hood. If a hood is unavailable or in case of a large spill, a NIOSH-approved respirator with appropriate cartridges is necessary.[12]Prevents inhalation of potentially harmful dust or aerosols.
Waste Segregation: A Self-Validating System

Proper segregation is the cornerstone of safe disposal. It prevents accidental mixing of incompatible waste streams, which could lead to violent reactions. All waste containing 4-nitroso-1H-pyrazol-5-amine must be treated as hazardous waste.[14]

WasteSegregation cluster_generation Waste Generation Point (Fume Hood) cluster_solid Solid Hazardous Waste cluster_liquid Liquid Hazardous Waste Waste 4-nitroso-1H-pyrazol-5-amine Waste Contaminated_PPE Contaminated Gloves, Wipes, Weighing Papers Waste->Contaminated_PPE is solid Residual_Solid Trace Solid Residue Waste->Residual_Solid is solid Solutions Experimental Solutions (e.g., in DMSO, DMF, etc.) Waste->Solutions is liquid Solid_Container Solid Waste Container (Clearly Labeled, Sealed, Compatible Plastic) Contaminated_PPE->Solid_Container Residual_Solid->Solid_Container Liquid_Container Liquid Waste Container (Clearly Labeled, Sealed, Compatible Glass or Polyethylene) Solutions->Liquid_Container Rinsate Solvent Rinsate (from cleaning glassware) Rinsate->Liquid_Container

Caption: Waste Segregation Workflow for 4-nitroso-1H-pyrazol-5-amine.

Step-by-Step Segregation Protocol:

  • Solid Waste: All solid materials contaminated with the compound, including gloves, weighing papers, and absorbent pads from minor cleanups, must be collected in a dedicated, clearly labeled hazardous waste container.[14][15]

  • Liquid Waste: All solutions containing the compound must be collected in a separate, compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[14]

  • Labeling: Every waste container must be labeled with "Hazardous Waste," the full chemical name "4-nitroso-1H-pyrazol-5-amine," and the approximate concentration and volume. Affix the appropriate hazard pictograms.

  • Storage: Store sealed waste containers in a designated satellite accumulation area, away from heat and incompatible materials, until collection.[15]

Primary Disposal Pathway: Professional Consignment

The primary, and most strongly recommended, disposal method is through your institution's hazardous waste management program.[14][15]

Causality: This approach transfers the ultimate handling and disposal to licensed professionals who are equipped for high-temperature incineration, the most probable and effective destruction method for such compounds.[15] It eliminates the risks associated with in-laboratory chemical treatment.

Protocol:

  • Ensure all waste is segregated and labeled correctly as per section 2.2.

  • Complete your institution's chemical waste pickup request form.

  • Store the waste safely in your designated accumulation area until the scheduled pickup by the EHS department or their licensed contractor.

Advanced Protocol: In-Lab Chemical Degradation (Use With Extreme Caution)

Disclaimer: In-laboratory chemical treatment is strongly discouraged without a compound-specific risk assessment and explicit approval from your EHS department.[14] This procedure is provided for informational purposes for highly experienced personnel in situations where professional disposal is not immediately available. It is adapted from validated methods for the destruction of other hazardous N-nitroso compounds.[4][11][16]

Principle: This method utilizes a reducing agent (Aluminum-Nickel alloy) in an increasingly basic aqueous solution to reduce the nitroso group to a less hazardous amine. The reaction is exothermic and produces flammable hydrogen gas. IT MUST BE PERFORMED IN A CHEMICAL FUME HOOD.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a reaction vessel (e.g., a three-necked flask equipped with a magnetic stirrer and an addition funnel) of a size at least 10 times the volume of the waste to be treated.

  • Dilution: Dilute the waste solution containing 4-nitroso-1H-pyrazol-5-amine with water to a concentration of <1 mg/mL. If the waste is a solid, dissolve it carefully in a minimal amount of a water-miscible solvent (e.g., methanol) before diluting with water.

  • Initiation: For every 100 mL of diluted waste solution, add approximately 5 g of Aluminum-Nickel alloy powder with vigorous stirring.

  • Basification: Slowly, and with continuous stirring, add 1 M potassium hydroxide (KOH) solution dropwise from the addition funnel. Monitor the reaction for heat generation and gas evolution (hydrogen). If the reaction becomes too vigorous, cease addition immediately and consider external cooling with an ice bath.

  • Completion: Continue adding KOH until the solution is strongly basic (pH > 12). Allow the mixture to stir at room temperature for at least 24 hours to ensure complete destruction.[11][16]

  • Verification (Optional but Recommended): If analytical capabilities are available (e.g., HPLC, TLC), analyze a sample of the reaction mixture to confirm the disappearance of the starting material.[11][16]

  • Final Disposal: Neutralize the resulting slurry carefully with dilute acid. The final aqueous solution, once confirmed to be free of the starting material, can typically be disposed of as non-hazardous aqueous waste, while the solid metal sludge should be collected as solid hazardous waste. Confirm this final step with your EHS department.

Part 3: Emergency Procedures

A clear, pre-defined emergency response plan is critical.[17][18]

Spill Management

SpillResponse Spill Spill Occurs Assess Assess Spill Size Spill->Assess Small Small Spill (<1g or <100mL contained) Assess->Small Minor Large Large Spill (>1g or >100mL or outside containment) Assess->Large Major Don_PPE Don Appropriate PPE Small->Don_PPE Evacuate Alert others & Evacuate Area Large->Evacuate Call_EHS Call Institutional Emergency Response / EHS Evacuate->Call_EHS Contain Contain with Inert Absorbent (Vermiculite, Sand) Don_PPE->Contain Collect Carefully Collect Contaminated Material into Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose

Caption: Decision Workflow for Spill Response.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[4][14]

    • Carefully collect the contaminated absorbent into your designated solid hazardous waste container.[14]

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.[14]

  • Large Spills:

    • Immediately evacuate the laboratory and alert neighboring labs.

    • Contact your institution's emergency response number and the EHS department.[4][14]

    • Do not attempt to clean up a large spill yourself.

Personnel Exposure
Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[9]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

  • Proper Disposal Procedures for 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Buy 4-nitroso-1H-pyrazol-5-amine (EVT-13285480). EvitaChem.
  • Decontamination and disposal of nitrosoureas and rel
  • Decontamination and Disposal of Nitrosoureas and Related /V-Nitroso Compounds. AACR Journals.
  • Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Semantic Scholar.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS.
  • Prudent Disposal of Diphenyl-1H-pyrazole-4,5-diamine: A Step-by-Step Guide for Labor
  • Essential Safety and Handling Guide for Methyl Pyrazole Deriv
  • How to Properly Manage Hazardous Waste Under EPA Regul
  • MSDS of 4-nitro-1H-pyrazol-5-amine. Capot Chemical.
  • Proper Disposal of Disuprazole: A Guide for Labor
  • Essential Guide to the Proper Disposal of N-Nitrosobutylamine for Labor
  • Hazardous Waste Disposal in the Workplace: EPA Regul
  • Steps in Complying with Regul
  • Waste, Chemical, and Cleanup Enforcement. US EPA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • Reactive and Potentially Explosive Chemicals. University of California, Berkeley EHS.
  • Spill procedure: Clean-up guidance. Queen Mary University of London.
  • Safety Data Sheet for 5-Amino-3-methyl-1H-pyrazole. TCI Chemicals.
  • SAFETY DATA SHEET for 5-Amino-1,3-dimethyl-1H-pyrazole. TCI Chemicals.
  • OSHA Regulations and Hazardous Waste Disposal: Wh
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